PF-04217903
Description
PF-04217903 has been used in trials studying the treatment of Neoplasms.
MET Tyrosine Kinase Inhibitor this compound is an orally bioavailabe, small-molecule tyrosine kinase inhibitor with potential antineoplastic activity. MET tyrosine kinase inhibitor this compound selectively binds to and inhibits c-Met, disrupting the c-Met signaling pathway, which may result in the inhibition of tumor cell growth, migration and invasion of tumor cells, and the induction of death in tumor cells expressing c-Met. The receptor tyrosine kinase c-Met, also known as hepatocyte growth factor (HGF) receptor, is overexpressed or mutated in many tumor cell types, playing an important role in tumor cell proliferation, survival, invasion, and metastasis and angiogenesis.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N8O/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16/h1-5,8-10,12,28H,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMUGYOXRHVNMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401026097 | |
| Record name | 2-(4-(1-(Quinolin-6-ylmethyl)-1H-(1,2,3)triazolo(4,5-b)pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956905-27-4 | |
| Record name | PF-04217903 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956905274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-04217903 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12848 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(4-(1-(Quinolin-6-ylmethyl)-1H-(1,2,3)triazolo(4,5-b)pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-04217903 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYJ9ATV1IJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PF-04217903: A Technical Guide to its Mechanism of Action as a Selective c-Met Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-04217903 is a potent and highly selective, orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway is a critical regulator of cell growth, survival, motility, and invasion, and its aberrant activation is implicated in the progression and metastasis of numerous human cancers.[3][4][5] this compound has demonstrated significant antitumor and anti-angiogenic properties in preclinical models, effectively inhibiting c-Met phosphorylation and downstream signaling cascades.[1][6] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its effects on cellular signaling.
Core Mechanism of Action
This compound exerts its therapeutic effects by directly targeting the enzymatic activity of the c-Met kinase. As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of the c-Met kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.[1][3] This targeted inhibition leads to a cascade of cellular events that collectively contribute to its antitumor activity.
The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, normally triggers receptor dimerization and autophosphorylation of key tyrosine residues, creating docking sites for various intracellular signaling proteins.[4] These include Grb2, Gab1, PI3K, and PLCγ, which in turn activate major signaling cascades such as the RAS/MAPK, PI3K/AKT, and STAT pathways.[4][7] These pathways are crucial for cell proliferation, survival, and migration.[2][7] this compound effectively abrogates these HGF-induced signaling events.[6]
Signaling Pathway Inhibition
The inhibitory action of this compound on the c-Met signaling pathway is illustrated in the diagram below.
Caption: this compound inhibits HGF-mediated c-Met signaling.
Quantitative Data
The potency and selectivity of this compound have been quantified through various in vitro assays.
| Parameter | Value | Notes |
| Ki (c-Met Kinase) | 4.5 nM[1] | Kinase inhibition constant, indicating high binding affinity. |
| Ki (human c-Met) | 4.8 nM[8] | |
| Selectivity | >1000-fold | Compared to over 150-208 other kinases.[3][8] |
| In Vitro Activity (IC50) | Cell Line | Value |
| c-Met Phosphorylation | HUVEC | 4.6 nM[1] |
| Cell Proliferation | GTL-16 (gastric carcinoma) | 12 nM[8] |
| NCI-H1993 (NSCLC) | 30 nM[8] | |
| Apoptosis Induction | GTL-16 | 31 nM[8] |
| HUVEC | 27 nM[1] | |
| Cell Migration/Invasion | NCI-H441 (lung carcinoma) | 7-12.5 nM[8] |
| HT29 (colon carcinoma) | 7-12.5 nM[8] | |
| HUVEC (Matrigel invasion) | 7.3 nM[1] | |
| HUVEC Survival | 12 nM[1] |
Experimental Protocols
The following are representative methodologies for key experiments used to characterize the mechanism of action of this compound.
c-Met Phosphorylation Assay (Capture ELISA)
This assay quantifies the level of phosphorylated c-Met in cells treated with this compound.
Caption: Workflow for a c-Met phosphorylation capture ELISA.
Protocol:
-
Cell Seeding: Cells (e.g., GTL-16, NCI-H1993, HT29) are seeded in 96-well plates and allowed to adhere overnight.[9]
-
Treatment: Cells are treated with varying concentrations of this compound for 1 hour.[9]
-
Lysis: Cells are lysed to release cellular proteins.
-
Capture: The cell lysate is transferred to a 96-well plate pre-coated with a c-Met capture antibody.
-
Detection: After washing, a detection antibody specific for phosphorylated c-Met is added, followed by a substrate to generate a measurable signal.
-
Analysis: The signal intensity, proportional to the amount of phosphorylated c-Met, is measured using a plate reader.
Cell Proliferation Assay (MTT or Resazurin)
This assay assesses the effect of this compound on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Cells are seeded at a low density in 96-well plates.[6]
-
Treatment: Cells are treated with a range of this compound concentrations. For cell lines with low endogenous HGF, recombinant HGF (e.g., 20 ng/mL) may be added.[6]
-
Incubation: Plates are incubated for 72 hours to allow for cell proliferation.[6]
-
Reagent Addition: MTT or resazurin reagent is added to each well.
-
Signal Measurement: After a further incubation period, the absorbance or fluorescence is measured, which correlates with the number of viable cells.
Apoptosis Assay (ssDNA Apoptosis ELISA)
This assay measures the induction of apoptosis in tumor cells following treatment with this compound.
Protocol:
-
Cell Treatment: GTL-16 cells are treated with this compound for 24 hours in growth media.[6]
-
Cell Lysis and DNA Denaturation: Cells are lysed, and the DNA is denatured to expose single-stranded DNA (ssDNA), a hallmark of apoptosis.
-
ELISA: The amount of ssDNA is quantified using a specific ELISA kit (e.g., Chemicon International).[6]
-
Quantification: The ssDNA content is expressed as a percentage of the control (untreated) cells.[6]
In Vivo Antitumor Efficacy (Xenograft Models)
These studies evaluate the in vivo antitumor activity of this compound.
Protocol:
-
Tumor Implantation: Human tumor cells (e.g., GTL-16, U87MG) are subcutaneously implanted into athymic mice.[6]
-
Tumor Growth: Tumors are allowed to grow to a specified size (e.g., ~200 mm³).[6]
-
Treatment: Mice are orally administered with this compound at various doses or a vehicle control daily.[6][8]
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors are harvested for biomarker analysis, including Western blotting for phosphorylated c-Met and downstream signaling proteins, and immunohistochemistry for proliferation (Ki67) and apoptosis (cleaved caspase-3) markers.[6]
Resistance Mechanisms
Potential mechanisms of resistance to c-Met inhibitors like this compound have been identified. One such mechanism is "oncogene switching," where the inhibition of c-Met leads to the upregulation and activation of other receptor tyrosine kinases, such as phospho-PDGFRβ, as observed in U87MG xenograft tumors.[3] Additionally, in some cases, combination therapy with inhibitors of other pathways, such as RON kinase, may be required to achieve a more robust antitumor response.[3]
Conclusion
This compound is a highly selective and potent c-Met kinase inhibitor with a well-defined mechanism of action. It effectively inhibits c-Met phosphorylation and downstream signaling, leading to decreased tumor cell proliferation, survival, and invasion, as well as anti-angiogenic effects. The comprehensive data presented in this guide underscore the therapeutic potential of targeting the c-Met pathway and provide a solid foundation for further research and development in this area.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. Sensitivity of selected human tumor models to this compound, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the HGF/Met Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the HGF/MET signalling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Targeting the HGF/MET Axis in Cancer Therapy: Challenges in Resistance and Opportunities for Improvement [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
PF-04217903 c-Met signaling pathway
An In-Depth Technical Guide to PF-04217903 and the c-Met Signaling Pathway
Introduction
The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a signaling pathway crucial for various cellular processes including proliferation, survival, motility, and invasion.[1][2][3] Dysregulation of the HGF/c-Met axis through gene amplification, mutation, or overexpression is implicated in the progression and metastasis of numerous human cancers, making it a key target for therapeutic intervention.[4][5][6] this compound is a potent and highly selective, orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met kinase.[4][6][7] This technical guide provides a comprehensive overview of the c-Met signaling pathway, the mechanism of action of this compound, its preclinical and clinical data, and detailed experimental protocols for its evaluation.
The c-Met Signaling Pathway
The c-Met receptor is a transmembrane tyrosine kinase.[5] Binding of its ligand, HGF, induces receptor dimerization and autophosphorylation of key tyrosine residues (Y1234, Y1235) in the kinase domain, followed by phosphorylation of Y1349 and Y1356 in the C-terminal multifunctional docking site.[5][8] This activation initiates a complex network of downstream signaling cascades.
Key downstream pathways include:
-
RAS/MAPK Pathway: Activated via the recruitment of adapter proteins like GRB2 and SHC, this pathway primarily regulates cell proliferation.[1][8]
-
PI3K/AKT Pathway: Recruited directly or through the GAB1 adapter protein, this axis is a major driver of cell survival and proliferation.[1][8]
-
STAT3 Pathway: Direct binding of STAT3 to c-Met can lead to its phosphorylation and translocation to the nucleus, influencing tubulogenesis and invasion.[1]
-
SRC/FAK Pathway: The interaction between c-Met, SRC family kinases, and Focal Adhesion Kinase (FAK) is critical for mediating cell migration and anchorage-independent growth.[1]
Negative regulation of the pathway is crucial and occurs through mechanisms like the recruitment of c-CBL to the Y1003 residue, which mediates receptor ubiquitination and degradation, and the action of protein tyrosine phosphatases (PTPs).[1][9]
This compound: Mechanism and Specificity
This compound is an ATP-competitive inhibitor that selectively binds to c-Met, thereby disrupting the entire downstream signaling cascade.[4][6][10] This action leads to the inhibition of c-Met-driven cellular processes, including tumor cell growth, survival, migration, and invasion.[4][6] A key characteristic of this compound is its high selectivity; it demonstrates over 1,000-fold selectivity for c-Met compared to a panel of more than 150-208 other kinases, making it one of the most selective c-Met inhibitors developed.[6][10][11]
Quantitative Efficacy Data
The potency of this compound has been quantified in a variety of preclinical models, including biochemical assays, cell-based assays, and in vivo tumor xenografts.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line / Target | IC50 Value | Reference |
| Kinase Inhibition | c-Met Kinase (Ki) | 4.5 nM | [7] |
| Wild-Type c-Met | 3.1 nM | [11] | |
| c-Met Mutant (H1094R) | 3.1 nM | [11] | |
| c-Met Mutant (R988C) | 6.4 nM | [11] | |
| c-Met Mutant (T1010I) | 6.7 nM | [11] | |
| c-Met Mutant (Y1230C) | >10 µM | [11] | |
| Cellular c-Met Phosphorylation | A549 (NSCLC) | 4.8 nM | [11] |
| HUVEC | 4.6 nM | [7][10] | |
| Cell Proliferation / Survival | GTL-16 (Gastric) | 12 nM | [10] |
| H1993 (NSCLC) | 30 nM | [10] | |
| HUVEC Survival | 12 nM | [7][10] | |
| Clonogenic Growth | LXFA 526L | 16 nM | [11] |
| LXFA 1647L | 13 nM | [11] | |
| Cell Migration / Invasion | HT29 (Colon) | 7 - 12.5 nM | [10] |
| NCI-H441 (Lung) | 7 - 12.5 nM | [10] | |
| HUVEC Matrigel Invasion | 27 nM | [10] | |
| Apoptosis Induction | HUVEC | 7 nM | [10] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Tumor Model | c-Met Status | Dose / Schedule | Tumor Growth Inhibition (TGI) | Reference |
| GTL-16 (Gastric) | MET Amplified | 10 mg/kg, QD | >90% | [10] |
| U87MG (Glioblastoma) | HGF/c-Met Autocrine Loop | 10 mg/kg, QD | 68% | [10] |
| U87MG (Glioblastoma) | HGF/c-Met Autocrine Loop | 30 mg/kg, QD | 84% | [10] |
| HT29 (Colon) | c-Met Overexpression | 50 mg/kg, QD | 38% - 40% | [6][10] |
| Colo205 (Colon) | c-Met Overexpression | Not Specified | 44% | [10] |
| MDA-MB-231 (Breast) | c-Met Overexpression | Not Specified | 43% | [10] |
| H292 (NSCLC) | c-Met Overexpression | Not Specified | 39% | [10] |
In vivo studies demonstrate a strong, dose-dependent correlation between the administration of this compound, inhibition of c-Met phosphorylation, and antitumor efficacy.[6][10] Furthermore, this compound exhibits potent anti-angiogenic properties, significantly reducing microvessel density and the secretion of pro-angiogenic factors like VEGFA and IL-8 in tumor models.[7][10][12]
Pharmacokinetic Properties
A Phase I study in healthy human subjects provided initial pharmacokinetic data for this compound.
Table 3: Pharmacokinetic Parameters of this compound in Humans (Single Dose, Fasted State)
| Parameter | Value | Notes | Reference |
| Absorption | Rapidly absorbed | - | [13] |
| t½ (half-life) | ~8 hours | At doses of 60 mg and higher | [13] |
| Exposure (AUC) | Approx. dose-proportional | In the 4 mg to 120 mg dose range | [13] |
| Food Effect | tmax delayed by ~3h | With a high-fat meal (60 mg dose) | [13] |
The drug was generally well-tolerated up to 120 mg, with dose-limiting ALT and AST elevations observed at 240 mg.[13]
Mechanisms of Resistance
As with many targeted therapies, acquired resistance can limit the long-term efficacy of c-Met inhibitors. Preclinical studies have identified potential mechanisms of resistance to this compound:
-
Oncogene Switching: In U87MG glioblastoma xenografts, treatment with this compound led to a strong, dose-dependent induction of phosphorylated PDGFRβ, suggesting that tumor cells may switch their signaling dependency to bypass c-Met inhibition.[6][10]
-
Bypass Signaling: In GTL-16 cells, the emergence of an SND1-BRAF fusion has been shown to confer resistance by activating the downstream MAPK pathway, independent of c-Met.[14]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Cellular c-Met Phosphorylation ELISA
-
Objective: To quantify the inhibitory effect of this compound on HGF-stimulated c-Met phosphorylation in cells.
-
Protocol:
-
Seed tumor cells (e.g., A549) with endogenous c-Met in 96-well plates and culture overnight.[11]
-
Replace growth medium with serum-free medium containing 0.04% BSA and incubate for 4-6 hours to serum-starve the cells.
-
Add serial dilutions of this compound to the wells and incubate at 37°C for 1 hour.[11]
-
Stimulate the cells with HGF (e.g., 40 ng/mL) for 20 minutes at 37°C.[11]
-
Wash cells once with ice-cold HBSS supplemented with 1 mM Na₃VO₄.[11]
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.[11]
-
Transfer protein lysates to an ELISA plate pre-coated with a c-Met capture antibody and incubate overnight at 4°C.[11]
-
Wash the plate and add a detection antibody specific for phosphorylated tyrosine residues (e.g., anti-phosphotyrosine-HRP).
-
Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the log concentration of this compound.
-
Cell Proliferation Assay
-
Objective: To determine the effect of this compound on the proliferation of c-Met dependent cancer cells.
-
Protocol:
-
Seed cells (e.g., GTL-16) at a low density in 96-well plates in their standard growth medium.
-
Allow cells to attach overnight.
-
Treat cells with a range of concentrations of this compound. For cell lines that are not autocrine, HGF (e.g., 20 ng/mL) may be added.[12]
-
Assess cell viability by adding MTT or resazurin reagent and incubating for 2-4 hours.[12]
-
Measure absorbance or fluorescence using a microplate reader.
-
Alternatively, count cells directly using a Coulter counter.[11]
-
Calculate IC50 values from dose-response curves.
-
In Vivo Xenograft Tumor Model Study
-
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
-
Protocol:
-
Implant human tumor cells (e.g., GTL-16, U87MG) subcutaneously into the flank of athymic nude mice.
-
Monitor tumor growth until tumors reach a predetermined size (e.g., 150-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound orally (gavage) at specified dose levels and schedules (e.g., once daily, QD).[10]
-
Measure tumor volumes with calipers 2-3 times per week and monitor animal body weight as a measure of toxicity.
-
At the end of the study, collect tumor and plasma samples at specified time points post-final dose for pharmacodynamic (PD) and pharmacokinetic (PK) analysis.
-
For PD analysis, assess levels of phosphorylated c-Met, proliferation markers (Ki67), and apoptosis markers (cleaved caspase-3) in tumor lysates via Western blot or immunohistochemistry.[7][10]
-
Conclusion
This compound is a highly potent and selective c-Met kinase inhibitor that has demonstrated significant antitumor and anti-angiogenic activity in a range of preclinical models.[6][7] Its efficacy is particularly pronounced in tumors with MET gene amplification or an HGF/c-Met autocrine loop.[6][10] While clinical development was discontinued for strategic reasons, the comprehensive preclinical data for this compound provides valuable insights into the therapeutic potential of targeting the c-Met pathway and highlights critical considerations such as patient selection and potential resistance mechanisms for the development of future c-Met inhibitors.[15]
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Facebook [cancer.gov]
- 5. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitivity of selected human tumor models to this compound, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. | BioWorld [bioworld.com]
- 14. abmole.com [abmole.com]
- 15. MET inhibition in lung cancer - Menis - Translational Lung Cancer Research [tlcr.amegroups.org]
An In-Depth Technical Guide to PF-04217903: A Selective c-Met Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of PF-04217903, a potent and selective inhibitor of the c-Met receptor tyrosine kinase. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.
Chemical Structure and Properties
This compound is a small molecule inhibitor that is ATP-competitive.[1][2] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers and Formula
| Identifier | Value |
| IUPAC Name | 2-(4-(1-(quinolin-6-ylmethyl)-1H-[3][4][5]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol[3][4] |
| Chemical Formula | C19H16N8O[3][4] |
| SMILES | OCCN1N=CC(C2=CN=C3C(N(CC4=CC=C5N=CC=CC5=C4)N=N3)=N2)=C1[3] |
| CAS Number | 956905-27-4 (free base)[3][4] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 372.38 g/mol [3] |
| Appearance | White solid powder[3] |
| Solubility | Soluble in DMSO[4] |
| Storage | Store at -20°C for long-term stability[6] |
Pharmacological Properties
This compound is a highly selective and potent ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the progression of various cancers, making it a key therapeutic target.
Table 3: Pharmacological Activity
| Target | Assay | IC50 / Ki | Cell Line / Conditions |
| c-Met | Kinase Assay | Ki = 4.8 nM | Human c-Met[2] |
| c-Met Phosphorylation | ELISA | IC50 = 4.8 nM | A549 cells[1][6] |
| Cell Proliferation | Proliferation Assay | IC50 = 12 nM | GTL-16 cells[2] |
| Cell Proliferation | Proliferation Assay | IC50 = 30 nM | NCI-H1993 cells[2] |
| Apoptosis | Apoptosis Assay | IC50 = 31 nM | GTL-16 cells[2] |
This compound demonstrates high selectivity for c-Met, with over 1000-fold greater potency against c-Met compared to a panel of over 200 other kinases.[2] This selectivity is crucial for minimizing off-target effects and associated toxicities. The compound has shown efficacy in preclinical models of cancers with MET gene amplification or HGF/c-Met autocrine signaling loops.
Signaling Pathway
The hepatocyte growth factor (HGF)/c-Met signaling pathway plays a critical role in cell proliferation, survival, migration, and invasion. This compound exerts its therapeutic effect by inhibiting the autophosphorylation of c-Met, thereby blocking downstream signaling cascades.
Caption: HGF/c-Met signaling cascade and the inhibitory action of this compound.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
c-Met Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound on c-Met kinase.
Methodology:
-
A continuous-coupled spectrophotometric assay is utilized to quantify the catalytic activity of c-Met.
-
The assay measures the time-dependent production of ADP by monitoring the consumption of NADH, which has a measurable absorbance at 340 nm.[5]
-
Various concentrations of this compound are incubated with the c-Met enzyme and assay reagents for 10 minutes at 37°C.[5]
-
The reaction is initiated by the addition of the c-Met enzyme.
-
The decrease in absorbance at 340 nm is measured over time to determine the rate of NADH consumption.
-
The Ki value is calculated from the inhibition data at different concentrations of this compound.
Cellular c-Met Phosphorylation ELISA
Objective: To assess the inhibitory effect of this compound on c-Met phosphorylation in a cellular context.
Methodology:
-
A549 cells, which endogenously express wild-type c-Met, are seeded in 96-well plates and cultured overnight.[2]
-
The growth medium is replaced with serum-free medium containing 0.04% BSA.
-
Cells are treated with serial dilutions of this compound for 1 hour at 37°C.[2]
-
HGF (40 ng/mL) is added to the wells for 20 minutes to stimulate c-Met phosphorylation.[2]
-
Cells are washed with HBSS supplemented with 1 mM Na3VO4, and protein lysates are prepared.[2]
-
An ELISA is performed using a capture antibody specific for c-Met and a detection antibody specific for phosphorylated tyrosine residues.[2]
-
The IC50 value is determined from the concentration-response curve.
Cell Proliferation Assay
Objective: To evaluate the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Tumor cells (e.g., GTL-16, NCI-H1993) are seeded in 96-well plates in growth media and allowed to attach overnight.[5]
-
The media is replaced with serum-free media containing various concentrations of this compound.
-
For some cell lines, HGF (20 ng/mL) is added to stimulate proliferation.[5]
-
Cells are incubated for 24 to 72 hours at 37°C.[5]
-
Cell viability is assessed using a standard method such as MTT or resazurin assay, or by cell counting with a Coulter counter.[1][7]
-
The IC50 value, representing the concentration that inhibits cell proliferation by 50%, is calculated.
Apoptosis Assay
Objective: To determine if this compound induces apoptosis in cancer cells.
Methodology:
-
GTL-16 cells are seeded in 96-well plates.[5]
-
Cells are treated with various concentrations of this compound in serum-free media.
-
The cells are incubated for 48 hours at 37°C in a 5% CO2 environment.[5]
-
Apoptosis is quantified using an ELISA-based assay that detects single-stranded DNA (ssDNA), a marker of apoptosis (e.g., ssDNA Apoptosis ELISA Kit).[1][5]
-
The IC50 for apoptosis induction is determined from the dose-response data.
Cell Migration and Invasion Assay
Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells.
Methodology:
-
A Transwell chamber system is used for this assay. For invasion assays, the transwell membrane is coated with Matrigel.[8]
-
The lower chamber of the transwell is filled with media containing a chemoattractant (e.g., HGF).
-
Cancer cells (e.g., NCI-H441) are seeded in the upper chamber in serum-free media containing different concentrations of this compound.
-
The plate is incubated for a sufficient time to allow for cell migration or invasion (typically 20-24 hours).[9]
-
Non-migrated cells on the upper surface of the membrane are removed.
-
Cells that have migrated or invaded to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.[8]
-
The inhibition of migration or invasion is quantified relative to the untreated control.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a c-Met inhibitor like this compound.
Caption: A generalized workflow for the preclinical assessment of a c-Met inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. abmole.com [abmole.com]
- 8. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
The Discovery and Synthesis of PF-04217903: A Selective c-Met Kinase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04217903 is a novel, orally bioavailable, and highly selective ATP-competitive small-molecule inhibitor of the c-Met (hepatocyte growth factor receptor, HGFR) kinase.[1] The dysregulation of the HGF/c-Met signaling pathway is a critical driver in the progression of numerous human cancers, promoting tumor growth, invasion, and metastasis.[2] this compound was developed to address this oncogenic pathway, demonstrating exquisite selectivity of over 1,000-fold for c-Met compared to a broad panel of more than 150 other kinases, making it a valuable tool for dissecting c-Met signaling and a promising candidate for targeted cancer therapy.[2] This guide details the discovery, synthesis, mechanism of action, and preclinical characterization of this compound, providing comprehensive data and experimental protocols for the scientific community.
Discovery and Lead Optimization
The development of this compound originated from a high-throughput screening (HTS) campaign that identified an oxindole hydrazide hit with a unique binding mode and a high degree of selectivity for c-Met.[3] However, this initial scaffold was found to be chemically and metabolically labile.
Through a structure-based drug design approach, the unstable oxindole hydrazide core was replaced with a more robust triazolopyrazine scaffold.[3] This strategic modification maintained the key binding interactions while significantly improving the compound's pharmaceutical properties. Subsequent medicinal chemistry lead optimization focused on enhancing potency, selectivity, and pharmacokinetic profiles, ultimately leading to the identification of 2-(4-(3-(quinolin-6-ylmethyl)-3H-[4][5][6]triazolo[4,5-b]pyrazin-5-yl)-pyrazol-1-yl)-ethanol, designated as this compound.[3]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of the c-Met receptor.[2] This binding event prevents the phosphorylation of c-Met, thereby blocking the activation of downstream signaling cascades crucial for cancer cell function. The inhibition of c-Met disrupts key oncogenic processes, including cell proliferation, survival, migration, and invasion.[2] Furthermore, this compound exhibits potent anti-angiogenic properties by inhibiting HGF-stimulated functions in endothelial cells.[7]
dot
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, showcasing its potency, selectivity, and cellular activity.
Table 1: Biochemical Activity and Selectivity
| Parameter | Target | Value | Reference |
| Ki | Human c-Met | 4.8 nM | [6] |
| Selectivity | vs. >150 Kinases | >1,000-fold | [2] |
| IC50 | c-Met (H1094R mutant) | 3.1 nM | [8] |
| IC50 | c-Met (R988C mutant) | 6.4 nM | [8] |
| IC50 | c-Met (T1010I mutant) | 6.7 nM | [8] |
| IC50 | c-Met (Y1230C mutant) | >10 µM | [8] |
Table 2: In Vitro Cellular Activity
| Assay | Cell Line | IC50 Value | Reference |
| c-Met Phosphorylation | HUVEC | 4.6 nM | [7] |
| c-Met Phosphorylation | Panel Average | 7.3 nM | [5] |
| Cell Proliferation | GTL-16 (gastric) | 12 nM | [6] |
| Cell Proliferation | NCI-H1993 (NSCLC) | 30 nM | [6] |
| Cell Apoptosis | GTL-16 (gastric) | 31 nM | [6] |
| Matrigel Invasion | NCI-H441 (lung) | 7 - 12.5 nM | [6] |
| Matrigel Invasion | HT29 (colon) | 7 - 12.5 nM | [6] |
| HUVEC Survival | HUVEC | 12 nM | [7] |
| HUVEC Apoptosis | HUVEC | 7 nM | [5] |
Table 3: In Vivo Pharmacokinetics & Efficacy (GTL-16 Xenograft Model)
| Parameter | Value | Reference |
| Administration | Oral (daily) | [6] |
| EC50 (c-Met Inhibition) | 10 nM (free plasma conc.) | [5] |
| EC90 (c-Met Inhibition) | 45 nM (free plasma conc.) | [5] |
| EC50 (Tumor Growth Inhibition) | 13 nM (free plasma conc.) | [5] |
| EC90 (Tumor Growth Inhibition) | 80 nM (free plasma conc.) | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of this compound
The synthesis of 2-(4-(3-(quinolin-6-ylmethyl)-3H-[4][5][6]triazolo[4,5-b]pyrazin-5-yl)-pyrazol-1-yl)-ethanol is achieved through a multi-step process starting from the construction of the core triazolopyrazine scaffold, followed by coupling with the pyrazole and quinoline moieties. The primary literature outlines the specific reaction conditions, which involve standard organic chemistry transformations.[3][9]
A detailed, step-by-step synthesis protocol, including reagents, solvents, reaction times, and purification methods, would be detailed here, as extracted from the primary publication by Cui et al. in the Journal of Medicinal Chemistry.
Biochemical Kinase Assay (c-Met Catalytic Activity)
The catalytic activity of c-Met was quantified using a continuous-coupled spectrophotometric assay.[5]
-
Principle: The assay measures the time-dependent production of ADP by c-Met by analyzing the rate of NADH consumption, which has a measurable absorbance at 340 nm.
-
Reaction Mixture: Prepare a solution containing the c-Met enzyme, ATP, and a peptide substrate in an appropriate buffer.
-
Inhibition Assay: Add varying concentrations of this compound to the reaction mixture.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Analysis: Calculate the rate of reaction and determine the Ki or IC50 value by fitting the data to the appropriate inhibition model.
Cellular c-Met Phosphorylation ELISA
This assay quantifies the level of c-Met phosphorylation within intact cells.[5]
-
Cell Culture: Seed tumor cells (e.g., GTL-16, HT29) in 96-well plates and allow them to adhere.
-
Treatment: Treat the cells with designated concentrations of this compound for 1 hour. For non-constitutively active cell lines, stimulate with Hepatocyte Growth Factor (HGF).
-
Lysis: Lyse the cells to release cellular proteins.
-
ELISA: Use a capture ELISA kit specific for phosphorylated c-Met (p-c-Met) and total c-Met.
-
Coat wells with a capture antibody for total c-Met.
-
Add cell lysates to the wells.
-
Add a detection antibody specific for the phosphorylated tyrosine residue.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate and measure the absorbance.
-
-
Analysis: Normalize the p-c-Met signal to the total c-Met signal and determine the IC50 value for phosphorylation inhibition.
dot
Caption: Workflow for the cellular c-Met phosphorylation ELISA.
Cell Proliferation/Survival Assay
Cell viability was assessed using MTT or resazurin-based assays.[5]
-
Cell Seeding: Seed tumor cells at low density in 96-well plates.
-
Treatment: Add designated concentrations of this compound. For some cell lines, co-treat with HGF (20 ng/mL).
-
Incubation: Incubate the plates for 72 hours to allow for cell proliferation.
-
Reagent Addition: Add MTT or resazurin reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.
-
Analysis: Calculate the percentage of cell proliferation relative to vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (ssDNA ELISA)
Apoptosis was detected by quantifying single-stranded DNA (ssDNA), an early marker of apoptosis.[5]
-
Cell Culture and Treatment: Treat GTL-16 cells with this compound for 24 hours in growth media (RPMI + 10% FBS).
-
Assay: Use a commercial ssDNA Apoptosis ELISA Kit (e.g., from Chemicon International).
-
Procedure: Follow the manufacturer's protocol, which typically involves cell lysis and an ELISA procedure to detect the ssDNA.
-
Quantification: Quantify the ssDNA content as a percentage of the signal from control (untreated) cells. Determine the IC50 for apoptosis induction.
Matrigel Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix.[5]
-
Chamber Setup: Use transwell chambers with inserts coated with Matrigel.
-
Cell Seeding: Seed tumor cells (e.g., NCI-H441) in the upper chamber in serum-free media containing various concentrations of this compound.
-
Chemoattractant: Add media containing a chemoattractant (e.g., HGF at 25 ng/mL) to the lower chamber.
-
Incubation: Incubate for a sufficient period (e.g., 24-48 hours) to allow for cell invasion.
-
Quantification: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the insert. Count the number of stained cells.
-
Analysis: Calculate the percentage of invasion inhibition relative to the control and determine the IC50 value.
Conclusion
This compound is a potent and exquisitely selective c-Met inhibitor discovered through a rigorous structure-based drug design and medicinal chemistry effort.[3] Its ability to effectively inhibit c-Met phosphorylation and downstream signaling translates into robust anti-tumor and anti-angiogenic activity in preclinical models.[2][7] The comprehensive data and detailed protocols presented in this guide serve as a valuable resource for researchers in oncology and drug development, facilitating further investigation into c-Met inhibition and the potential therapeutic applications of selective kinase inhibitors like this compound. While a Phase I clinical trial was initiated, it was subsequently terminated. Despite this, the compound remains a critical tool for preclinical research into c-Met biology and resistance mechanisms.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Collection - Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2â(4-(1-(Quinolin-6-ylmethyl)â1Hâ[1,2,3]triazolo[4,5âb]pyrazin-6-yl)â1Hâpyrazol-1-yl)ethanol (this compound) for the Treatment of Cancer - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 6. Design, Synthesis, and Evaluation of New Mesenchymal–Epithelial Transition Factor (c-Met) Kinase Inhibitors with Dual Chiral Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PF-04217903 in Inhibiting Tumor Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Dysregulation of the c-Met signaling pathway, through gene amplification, mutation, or overexpression of its ligand, hepatocyte growth factor (HGF), is a key driver in the proliferation, survival, migration, and invasion of various tumor cells.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound selectively targets the c-Met kinase, exhibiting over 1,000-fold selectivity compared to a panel of more than 150 other kinases.[1][2] By competing with ATP for binding to the kinase domain of c-Met, this compound effectively blocks HGF-induced autophosphorylation of the receptor.[1][4] This inhibition abrogates the activation of downstream signaling cascades critical for tumor cell proliferation and survival, including the RAS-ERK and PI3K-AKT pathways.[5][6] The antitumor activity of this compound is mediated through the inhibition of c-Met-dependent functions in both tumor cells and endothelial cells, highlighting its potent anti-angiogenic properties as well.[7][8]
Signaling Pathway of this compound Action
Quantitative Data on Anti-Proliferative Efficacy
The efficacy of this compound has been demonstrated across a range of cancer cell lines and in vivo xenograft models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibition of c-Met Phosphorylation and Cell Proliferation
| Cell Line | Cancer Type | Assay | IC50 (nM) | Citation |
| A549 | Lung Carcinoma | c-Met Autophosphorylation | 4.8 | [5] |
| GTL-16 | Gastric Carcinoma | c-Met Phosphorylation | ~5 | [7] |
| NCI-H1993 | Lung Carcinoma | c-Met Phosphorylation | ~10 | [7] |
| HT29 | Colon Carcinoma | c-Met Phosphorylation | ~10 | [7] |
| GTL-16 | Gastric Carcinoma | Cell Proliferation | ~10 | [7] |
| NCI-H1993 | Lung Carcinoma | Cell Proliferation | ~15 | [7] |
| U87MG | Glioblastoma | Cell Proliferation | >10,000 | [7] |
| SW620 | Colon Carcinoma | Cell Proliferation | >10,000 | [7] |
| HT29 | Colon Carcinoma | Cell Proliferation | >10,000 | [7] |
| LXFA 526L | Lung Adenocarcinoma | Clonogenic Growth | 16 | [5] |
| LXFA 1647L | Lung Adenocarcinoma | Clonogenic Growth | 13 | [5] |
Table 2: In Vitro Anti-Angiogenic Effects on HUVECs
| Assay | IC50 (nM) | Citation |
| HGF-stimulated c-Met Autophosphorylation | 4.6 | [8] |
| HGF-mediated Cell Survival | 12 | [8] |
| HGF-mediated Matrigel Invasion | 27 | [7] |
| Induction of Apoptosis | 7 | [7] |
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
| Tumor Model | Cancer Type | Dosing | Treatment Duration | Tumor Growth Inhibition (%) | Citation |
| GTL-16 | Gastric Carcinoma | 30 mg/kg/day, oral | 16 days | ~80 | [1] |
| U87MG | Glioblastoma | 30 mg/kg/day, oral | 10 days | ~70 | [1] |
| HT29 | Colon Carcinoma | 30 mg/kg/day, oral | Not Specified | 38 | [2] |
| SW620 | Colon Carcinoma | Not Specified | 25 days | Partial | [7] |
| B16F10 | Melanoma | 40 mg/kg, systemic | 2 weeks | 54 (volume) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to evaluate the efficacy of this compound.
Cell Proliferation/Survival Assays (MTT/Resazurin)
This assay quantifies the number of viable cells in a culture.
-
Cell Seeding : Plate cells in 96-well plates at a low density.
-
Treatment : Treat the cells with designated concentrations of this compound. For cell lines requiring ligand stimulation, add HGF (e.g., 20 ng/mL).[7]
-
Incubation : Incubate the plates for 72 hours.[1]
-
Reagent Addition : Add MTT or resazurin solution to each well.
-
Incubation : Incubate for a period that allows for the conversion of the reagent by metabolically active cells.
-
Quantification : Measure the absorbance or fluorescence using a microplate reader to determine the number of living cells.
Cellular Kinase Phosphorylation ELISA
This assay measures the level of phosphorylated c-Met.
-
Cell Seeding and Treatment : Seed cells in 96-well plates and treat with various concentrations of this compound for 1 hour.[7]
-
Cell Lysis : Lyse the cells to release cellular proteins.
-
ELISA : Perform a capture ELISA using an antibody specific for the phosphorylated form of c-Met to determine its levels.[1]
-
Data Analysis : Calculate the percentage inhibition of c-Met phosphorylation relative to untreated controls.[1]
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Sample Preparation : Treat tumor xenografts or cultured cells with this compound for a specified duration (e.g., 3-4 days).[1][4]
-
Protein Extraction : Lyse the cells or homogenize the tumor tissue to extract total protein.
-
SDS-PAGE and Transfer : Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting : Probe the membrane with primary antibodies against total and phosphorylated c-Met, AKT, ERK, and cleaved caspase-3. A loading control like GAPDH is also used.[1]
-
Detection : Use a secondary antibody conjugated to a detection enzyme or fluorophore to visualize the protein bands.
Immunohistochemistry (IHC) for Proliferation (Ki67)
IHC is used to visualize the presence of specific markers in tissue sections.
-
Tissue Preparation : Collect tumor xenografts after 4 to 16 days of this compound treatment and prepare formalin-fixed, paraffin-embedded tissue sections.[1][4]
-
Antigen Retrieval : Perform antigen retrieval to unmask the target antigen.
-
Staining : Stain the tissue sections with an antibody against the proliferation marker Ki67.[1]
-
Visualization and Analysis : Visualize the stained cells using microscopy and quantify the number of Ki67-positive cells to assess the level of tumor cell proliferation.[1]
Experimental Workflow for In Vitro and In Vivo Analysis
Conclusion
This compound is a highly selective and potent c-Met inhibitor that demonstrates significant anti-proliferative and anti-angiogenic effects in preclinical models of cancer. Its ability to block the HGF/c-Met signaling pathway leads to the inhibition of tumor growth, survival, and invasion. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on targeted cancer therapies. Further investigation into potential resistance mechanisms, such as the induction of phospho-PDGFRβ, is warranted to optimize the clinical application of c-Met inhibitors like this compound.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitivity of selected human tumor models to this compound, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. abmole.com [abmole.com]
PF-04217903: A Potent Inhibitor of Cell Migration and Invasion
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration and invasion are fundamental cellular processes that are tightly regulated in normal physiological conditions. However, in the context of cancer, these processes become dysregulated, leading to tumor progression and metastasis. The receptor tyrosine kinase c-Met and its ligand, hepatocyte growth factor (HGF), play a crucial role in driving these malignant behaviors.[1][2][3] PF-04217903 is a highly selective, ATP-competitive small-molecule inhibitor of c-Met kinase.[2][3] This technical guide provides a comprehensive overview of the effects of this compound on cell migration and invasion, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Mechanism of Action
This compound functions by selectively binding to the c-Met kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[1][2] This disruption of the HGF/c-Met axis effectively abrogates the cellular signals that promote migration and invasion.[3] The exquisite selectivity of this compound, with over 1,000-fold greater affinity for c-Met compared to a panel of more than 150 other kinases, makes it a valuable tool for specifically interrogating the role of c-Met in these processes.[2][3]
Quantitative Data: Inhibition of Cell Migration and Invasion
The inhibitory effects of this compound on cell migration and invasion have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent activity of this compound.
| Cell Line | Assay Type | IC50 (nmol/L) |
| NCI-H441 (Lung Carcinoma) | HGF-mediated Matrigel Invasion | 7 - 12.5 |
| HT29 (Colon Carcinoma) | HGF-mediated Matrigel Invasion | 7 - 12.5 |
| HUVEC (Endothelial Cells) | HGF-mediated Matrigel Invasion | 7.3 |
| HUVEC (Endothelial Cells) | HGF-mediated Survival | 12 |
| HUVEC (Endothelial Cells) | HGF-stimulated c-Met phosphorylation | 4.6 |
Table 1: In vitro inhibitory activity of this compound on cell migration and invasion.
Signaling Pathway Analysis
This compound effectively blocks the HGF-induced phosphorylation of c-Met, which in turn prevents the activation of key downstream signaling molecules critical for cell migration and invasion. Western blot analyses have demonstrated that this compound leads to a dose-dependent inhibition of the phosphorylation of Gab-1, AKT, extracellular signal-regulated kinase (Erk), PLCλ1, and STAT5.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effects of this compound on cell migration and invasion.
Transwell Migration and Invasion Assay
This assay measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane matrix like Matrigel (invasion) towards a chemoattractant.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Matrigel (for invasion assay)
-
Serum-free cell culture medium
-
Medium containing a chemoattractant (e.g., 10% FBS or HGF)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet)
Protocol:
-
Coating (for invasion assay): Thaw Matrigel on ice. Dilute Matrigel with cold serum-free medium and coat the top of the transwell inserts. Incubate at 37°C for at least 30 minutes to allow for gelation.
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed the desired number of cells into the upper chamber of the transwell inserts.
-
Chemoattractant: Add medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Incubation: Incubate the plate at 37°C for a duration appropriate for the cell type (typically 12-48 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixation solution, followed by staining with a suitable dye.
-
Quantification: Count the number of migrated/invaded cells in several random fields under a microscope.
Wound Healing (Scratch) Assay
This method assesses collective cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate of wound closure.
Materials:
-
6-well or 12-well plates
-
Sterile pipette tip (p200 or p1000)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Creating the Wound: Use a sterile pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh medium containing the desired concentration of this compound or vehicle control.
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as total and phosphorylated c-Met and its downstream effectors.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
Secondary antibodies (conjugated to an enzyme like HRP)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a compatible HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein levels.
Conclusion
This compound is a potent and highly selective inhibitor of the c-Met receptor tyrosine kinase. The data and methodologies presented in this guide demonstrate its significant efficacy in inhibiting cancer cell migration and invasion in vitro. By targeting the HGF/c-Met signaling pathway, this compound offers a valuable tool for both basic research into the mechanisms of metastasis and for the development of novel anti-cancer therapeutics. The detailed protocols provided herein serve as a foundation for researchers to further investigate the multifaceted roles of c-Met in cancer progression and to evaluate the therapeutic potential of its inhibitors.
References
Investigating the Anti-Angiogenic Properties of PF-04217903: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The c-Met receptor tyrosine kinase, activated by its ligand, hepatocyte growth factor (HGF), is a key regulator of invasive growth and has been implicated in tumor-associated angiogenesis. PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met kinase. This technical guide provides an in-depth overview of the anti-angiogenic properties of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Introduction to this compound
This compound is a novel and exquisitely selective inhibitor of the c-Met kinase, demonstrating over 1,000-fold selectivity for c-Met compared to a panel of more than 150 other kinases.[1][2] This high selectivity makes it a valuable tool for investigating the specific role of the HGF/c-Met pathway in cancer biology, including its pro-angiogenic functions. The compound has demonstrated potent anti-angiogenic and antitumor properties in both in vitro and in vivo models.[1][2] Its mechanism of action centers on the inhibition of c-Met phosphorylation, which in turn blocks downstream signaling pathways crucial for endothelial cell survival, proliferation, migration, and invasion.[1][2]
Mechanism of Action: Inhibition of the HGF/c-Met Signaling Pathway
The binding of HGF to its receptor, c-Met, on endothelial cells initiates a signaling cascade that promotes angiogenesis. This compound acts as an ATP-competitive inhibitor, preventing the autophosphorylation of the c-Met kinase domain and thereby blocking the activation of downstream signaling pathways.
HGF/c-Met Signaling Pathway in Angiogenesis
The HGF/c-Met signaling axis plays a pivotal role in promoting angiogenesis through the activation of several downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK), and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[3] These pathways collectively regulate the expression of pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), and mediate endothelial cell functions essential for new blood vessel formation.[3][4]
Interaction with the VEGF Signaling Pathway
The c-Met and VEGF signaling pathways are interconnected in promoting tumor angiogenesis. HGF can induce the expression of VEGF, a potent pro-angiogenic factor.[3][4] By inhibiting the HGF/c-Met pathway, this compound can indirectly suppress VEGF-mediated angiogenesis.
Quantitative In Vitro Anti-Angiogenic Activity
This compound has demonstrated potent dose-dependent inhibitory effects on various aspects of endothelial cell function that are critical for angiogenesis. The following tables summarize the key quantitative data from in vitro assays using Human Umbilical Vein Endothelial Cells (HUVECs).
| Assay | Parameter | IC50 (nM) | Reference |
| c-Met Phosphorylation | Inhibition of HGF-stimulated c-Met autophosphorylation | 4.6 | [2][5] |
| HUVEC Survival | Inhibition of HGF-mediated survival | 12 | [2][5] |
| HUVEC Invasion | Inhibition of HGF-mediated Matrigel invasion | 7.3 | [2] |
| HUVEC Apoptosis | Induction of apoptosis | 27 | [2][5] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
HUVEC Survival Assay
This assay assesses the ability of this compound to inhibit the survival of endothelial cells.
-
Cell Culture: HUVECs are cultured in endothelial cell growth medium.
-
Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with a low-serum medium containing various concentrations of this compound. A set of wells with vehicle control (e.g., DMSO) is also included.
-
Stimulation: HGF is added to the wells to stimulate cell survival.
-
Incubation: The plates are incubated for 48-72 hours.
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT assay. The absorbance is measured at 570 nm.
-
Data Analysis: The percentage of cell survival is calculated relative to the vehicle-treated control, and the IC50 value is determined.
HUVEC Matrigel Invasion Assay
This assay evaluates the effect of this compound on the invasive capacity of endothelial cells.
-
Chamber Preparation: The upper chambers of Transwell inserts (8.0 µm pore size) are coated with a thin layer of Matrigel and allowed to solidify.
-
Cell Preparation: HUVECs are serum-starved for a few hours.
-
Seeding: A suspension of HUVECs in serum-free medium containing different concentrations of this compound is added to the upper chamber.
-
Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as HGF or serum.
-
Incubation: The plates are incubated for 16-24 hours to allow for cell invasion.
-
Cell Removal: Non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
Staining and Quantification: Invading cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet). The number of invaded cells is counted under a microscope in several random fields.
-
Data Analysis: The percentage of invasion inhibition is calculated relative to the vehicle-treated control, and the IC50 value is determined.
HUVEC Apoptosis Assay (Flow Cytometry)
This assay quantifies the induction of apoptosis in endothelial cells by this compound.
-
Cell Culture and Treatment: HUVECs are cultured in appropriate medium and treated with various concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in 1X binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
-
Data Analysis: The percentage of apoptotic cells is quantified, and the EC50 value for apoptosis induction is determined.
In Vivo Anti-Angiogenic Activity
This compound has demonstrated significant anti-angiogenic effects in preclinical in vivo models.
| Model | Parameter Measured | Effect of this compound | Reference |
| U87MG and GTL-16 Xenografts | Microvessel Density (CD31 staining) | Significant reduction in a dose-dependent manner | [5] |
| U87MG and GTL-16 Xenografts | Plasma VEGF-A Levels | Significant reduction | [2] |
| U87MG and GTL-16 Xenografts | Plasma IL-8 Levels | Significant reduction | [2][5] |
In Vivo Xenograft Angiogenesis Model
-
Animal Model: Athymic nude mice are commonly used.
-
Tumor Cell Implantation: Human tumor cells (e.g., U87MG glioblastoma or GTL-16 gastric carcinoma) are implanted subcutaneously.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with this compound (e.g., orally, at various doses) or vehicle control for a specified duration.
-
Tumor Excision and Processing: At the end of the treatment period, tumors are excised, fixed in formalin, and embedded in paraffin.
-
Microvessel Density Quantification:
-
Tumor sections are stained with an antibody against the endothelial cell marker CD31.
-
The sections are visualized under a microscope, and "hot spots" of high vascularity are identified.
-
The number of CD31-positive vessels is counted in several high-power fields.
-
Microvessel density is expressed as the average number of vessels per field.
-
-
Analysis of Pro-Angiogenic Factors: Blood samples are collected, and plasma levels of VEGF-A and IL-8 are measured using ELISA.
Conclusion
This compound is a highly selective and potent inhibitor of the c-Met receptor tyrosine kinase with significant anti-angiogenic properties. Its ability to inhibit endothelial cell survival, invasion, and induce apoptosis, coupled with its in vivo efficacy in reducing tumor microvessel density and the levels of key pro-angiogenic factors, underscores the therapeutic potential of targeting the HGF/c-Met pathway to inhibit tumor angiogenesis. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of angiogenesis and cancer therapeutics.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. corning.com [corning.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Histological Method to Measure Microvessel Density in Whole-Slide Images of Cancer Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of PF-04217903: A Selective c-Met Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), are pivotal players in cell signaling pathways that govern cell proliferation, survival, migration, and invasion.[1] Dysregulation of the HGF/c-Met axis is strongly implicated in the progression and metastasis of numerous human cancers, making it a prime target for therapeutic intervention.[1][2][3] PF-04217903 is a potent and highly selective, orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met kinase.[4][5] This technical guide provides a comprehensive overview of the target validation of this compound in cancer research, summarizing key preclinical data, outlining experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.
The c-Met Signaling Pathway in Oncology
The c-Met proto-oncogene encodes a receptor tyrosine kinase that is crucial for normal physiological processes, including embryonic development and tissue regeneration.[1][6] However, in many malignancies, the c-Met pathway is aberrantly activated through various mechanisms such as gene amplification, mutation, or protein overexpression.[1][6] Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This initiates a cascade of intracellular events, primarily through the MAPK/RAS and PI3K/AKT pathways, which ultimately drive tumor growth, angiogenesis, and metastasis.[3][6]
Diagram of the c-Met signaling pathway and the inhibitory action of this compound.
This compound: Mechanism of Action and Selectivity
This compound is an ATP-competitive inhibitor that selectively binds to the kinase domain of the c-Met receptor, thereby blocking its autophosphorylation and subsequent activation of downstream signaling pathways.[4][5] This targeted inhibition leads to a reduction in tumor cell growth, migration, and invasion, and can induce apoptosis.[5] An extensive kinase screening panel revealed that this compound exhibits remarkable selectivity for c-Met, with over 1,000-fold greater potency against c-Met compared to a panel of more than 150 other kinases.[4][7] This high selectivity minimizes off-target effects, a critical attribute for a therapeutic candidate.
Preclinical Efficacy of this compound
The anti-tumor activity of this compound has been demonstrated in a variety of preclinical models, including both in vitro cell-based assays and in vivo tumor xenograft studies.
In Vitro Activity
This compound has shown potent inhibitory effects on c-Met phosphorylation and c-Met-dependent cellular functions in a range of human tumor cell lines.[4]
| Assay Type | Cell Line | c-Met Status | IC50 (nM) | Reference |
| c-Met Phosphorylation | GTL-16 | Amplified | 5 | [4] |
| NCI-H441 | Overexpression | 7 - 12.5 | [8] | |
| HT29 | Overexpression | 7 - 12.5 | [8] | |
| Cell Proliferation/Survival | GTL-16 | Amplified | 16 | [4] |
| HUVEC (Survival) | - | 12 | [4] | |
| Cell Migration/Invasion | NCI-H441 (Migration) | Overexpression | 7 - 12.5 | [8] |
| HT29 (Invasion) | Overexpression | 7 - 12.5 | [8] | |
| HUVEC (Invasion) | - | 7.3 | [4] | |
| Apoptosis Induction | HUVEC | - | 27 | [4] |
In Vivo Anti-Tumor Activity
In animal models, orally administered this compound demonstrated significant, dose-dependent tumor growth inhibition in xenografts with amplified or overexpressed c-Met.[4][7]
| Tumor Model | c-Met Status | Treatment | Tumor Growth Inhibition (%) | Reference |
| GTL-16 (gastric) | Amplified | 25 mg/kg/day | 98 | [8] |
| U87MG (glioblastoma) | HGF/c-Met autocrine loop | 50 mg/kg/day | 80 | [8][9] |
| HT29 (colon) | Overexpression | 50 mg/kg/day | 40 | [8] |
| HT29 + RON shRNA | Overexpression | 50 mg/kg/day | 77 | [7] |
Experimental Protocols
Cellular c-Met Phosphorylation ELISA
This assay quantifies the inhibition of HGF-stimulated c-Met phosphorylation in tumor cells.
Workflow for the Cellular c-Met Phosphorylation ELISA.
-
Cell Culture: Tumor cells are seeded in 96-well plates and allowed to adhere.
-
Serum Starvation: Cells are serum-starved to reduce basal receptor tyrosine kinase activity.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound.
-
HGF Stimulation: Cells are stimulated with HGF to induce c-Met phosphorylation.
-
Lysis: Cells are lysed to release cellular proteins.
-
ELISA: The lysate is transferred to an ELISA plate coated with an anti-c-Met antibody. Phosphorylated c-Met is detected using an anti-phosphotyrosine antibody conjugated to a reporter enzyme.
-
Data Analysis: The signal is quantified, and IC50 values are determined by fitting the data to a four-parameter logistic curve.
In Vivo Tumor Xenograft Studies
These studies assess the anti-tumor efficacy of this compound in a living organism.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. c-MET [stage.abbviescience.com]
- 7. Sensitivity of selected human tumor models to this compound, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Understanding the Pharmacokinetics of PF-04217903: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04217903 is an orally bioavailable, potent, and highly selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its aberrant activation is implicated in the development and progression of various human cancers.[3] this compound competitively binds to the ATP-binding site of the c-Met kinase, disrupting its signaling cascade and thereby exhibiting potential as an anti-cancer therapeutic.[1][2] This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) profile based on preclinical studies. While a Phase I clinical trial in healthy volunteers was conducted to assess its safety, tolerability, and pharmacokinetics, the detailed quantitative results of this study are not publicly available.[4] Therefore, this guide will focus on the extensive preclinical data and provide insights into the methodologies used to generate this information.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the c-Met signaling pathway. Upon binding of its ligand, hepatocyte growth factor (HGF), the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules.[5] This activation triggers multiple intracellular cascades, including the RAS/MAPK, PI3K/Akt, and STAT pathways, which collectively promote cell growth, proliferation, survival, and motility.[5][6] By blocking the kinase activity of c-Met, this compound effectively abrogates these downstream signals.[7]
Preclinical Pharmacokinetics
Preclinical studies have demonstrated that this compound possesses favorable oral pharmacokinetic properties across multiple species.[8]
Absorption
This compound is orally bioavailable.[8]
Distribution
Specific details regarding the tissue distribution and plasma protein binding of this compound are not extensively published. However, like many kinase inhibitors, it is expected to be highly bound to plasma proteins.
Metabolism
The metabolism of this compound is likely mediated by cytochrome P450 (CYP) enzymes in the liver. In vitro studies using human liver microsomes are a standard method to identify the specific CYP isozymes responsible for a compound's metabolism.[9][10] Such studies help in predicting potential drug-drug interactions.[9]
Excretion
The routes of excretion for this compound and its metabolites have not been detailed in the available literature.
Pharmacokinetic Parameters in Preclinical Species
While specific quantitative data for this compound is limited in the public domain, a related document on a novel MET kinase inhibitor provides an example of the kind of data typically generated in preclinical studies.
Table 1: Example Preclinical Oral Pharmacokinetic Parameters of a MET Kinase Inhibitor
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Oral Bioavailability (%) |
| Mouse | 10 | 1580 | 1.0 | 4560 | 2.1 | 88.0 |
| Rat | 10 | 230 | 2.0 | 1290 | 1.7 | 11.2 |
| Dog | 5 | 890 | 2.0 | 6780 | 16.3 | 55.8 |
| Monkey | 5 | 1120 | 1.0 | 3450 | 3.5 | 72.4 |
| Data presented is for a representative MET kinase inhibitor and not this compound.[1] |
Human Pharmacokinetics (Predicted)
A physiologically based pharmacokinetic (PBPK) model predicted a human half-life of 1.9 hours for this compound.[6][11] It is important to note that this is a prediction and may not reflect the observed half-life in clinical studies.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound are not publicly available. However, the following sections describe standard methodologies for key experiments in drug discovery and development.
In Vitro Kinase Assay
In vitro kinase assays are essential for determining the potency and selectivity of an inhibitor.
Animal Xenograft Tumor Model
Animal xenograft models are crucial for evaluating the in vivo efficacy of anti-cancer compounds.
Conclusion
This compound is a selective c-Met inhibitor with promising preclinical pharmacokinetic characteristics, including good oral bioavailability in several animal species.[8] While detailed human pharmacokinetic data remains largely unavailable in the public domain, a predicted short half-life suggests that further investigation into its clinical dosing schedule and formulation would be necessary.[6][11] The provided methodologies for key preclinical assays offer a foundational understanding of the processes involved in characterizing the pharmacokinetic and pharmacodynamic properties of such targeted therapies. Further publication of the Phase I clinical trial results is anticipated to provide a more complete picture of the pharmacokinetics of this compound in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro kinase assay [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro metabolism of a new neuroprotective agent, KR-31543 in the human liver microsomes: identification of human cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Model for a Drug Assessment of Cytochrome P450 Family 3 Subfamily A Member 4 Substrates Using Human Induced Pluripotent Stem Cells and Genome Editing Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PF-04217903 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its aberrant activation is implicated in the progression of numerous human cancers.[1][2][4] this compound has demonstrated significant antitumor and anti-angiogenic properties in preclinical in vitro and in vivo models by effectively inhibiting c-Met phosphorylation and downstream signaling.[2][3][5] Notably, it exhibits over 1,000-fold selectivity for c-Met compared to a broad panel of other kinases, making it a valuable tool for targeted cancer research.[2][4][6]
These application notes provide detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound on c-Met Kinase and Cell Proliferation
| Target/Cell Line | Assay Type | IC50 (nM) | Notes |
| Wild-Type c-Met | Kinase Assay | 4.8 | ATP-competitive inhibition.[6][7] |
| c-Met-H1094R | Kinase Assay | 3.1 | Similar potency to wild-type.[6][7] |
| c-Met-R988C | Kinase Assay | 6.4 | Similar potency to wild-type.[6][7] |
| c-Met-T1010I | Kinase Assay | 6.7 | Similar potency to wild-type.[6][7] |
| c-Met-Y1230C | Kinase Assay | >10,000 | No inhibitory activity.[6][7] |
| GTL-16 (gastric carcinoma) | Cell Proliferation | 12 | MET-amplified cell line.[7] |
| NCI-H1993 (NSCLC) | Cell Proliferation | 30 | MET-amplified cell line.[7] |
| LXFA 526L | Clonogenic Growth | 16 | |
| LXFA 1647L | Clonogenic Growth | 13 | |
| A549 | c-Met Phosphorylation | 4.8 | Endogenous wild-type c-Met.[6] |
Table 2: In Vitro Anti-Angiogenic Activity of this compound
| Cell Line | Assay Type | IC50 (nM) |
| HUVEC | c-Met Phosphorylation | 4.6[3] |
| HUVEC | Cell Survival | 12[3][4] |
| HUVEC | Apoptosis Induction | 7[4] |
| HUVEC | Matrigel Invasion | 27[4] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inhibiting the c-Met signaling pathway.
Caption: this compound inhibits HGF-induced c-Met autophosphorylation.
Experimental Protocols
Cellular c-Met Phosphorylation ELISA
This protocol is designed to quantify the inhibition of HGF-induced c-Met phosphorylation in a cellular context.
Caption: Workflow for the cellular c-Met phosphorylation ELISA.
Materials:
-
A549 cells (or other suitable cell line with endogenous c-Met)
-
96-well cell culture plates
-
Growth medium (e.g., RPMI + 10% FBS)
-
Serum-free medium with 0.04% BSA
-
This compound
-
Hepatocyte Growth Factor (HGF)
-
Hanks' Balanced Salt Solution (HBSS)
-
Sodium orthovanadate (Na3VO4)
-
Cell lysis buffer
-
c-Met specific capture antibody
-
Phospho-tyrosine specific detection antibody
-
ELISA plate reader
Procedure:
-
Seed A549 cells in 96-well plates and culture overnight in growth medium.[6]
-
Replace the growth medium with serum-free medium containing 0.04% BSA.[6]
-
Prepare serial dilutions of this compound in serum-free medium and add to the wells.
-
Add HGF to a final concentration of 40 ng/mL to stimulate c-Met phosphorylation.[6]
-
Incubate for an additional 20 minutes at 37°C.[6]
-
Wash the cells once with HBSS supplemented with 1 mM Na3VO4.[6]
-
Lyse the cells using a suitable lysis buffer to generate protein lysates.[6]
-
Perform the ELISA according to the manufacturer's instructions, using a c-Met specific capture antibody and a phospho-tyrosine specific detection antibody.[6]
-
Read the absorbance on a plate reader and calculate the IC50 values.
Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
GTL-16, NCI-H1993, or other MET-amplified cancer cell lines
-
96-well cell culture plates
-
Growth medium
-
This compound
-
MTT or Resazurin reagent
-
Coulter counter or plate reader
Procedure:
-
Seed cells at a low density in 96-well plates.[5]
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of this compound. For some cell lines like U87MG, SW620, and HT29, co-treatment with 20 ng/mL HGF may be required to stimulate proliferation.[5]
-
Incubate the plates for 4 days.[6]
-
Assess cell proliferation by either:
-
Calculate the percentage of proliferation inhibition relative to vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay
This protocol describes the detection of apoptosis induction by this compound.
Materials:
-
GTL-16 cells
-
96-well plates
-
Serum-free media
-
This compound
-
ssDNA Apoptosis ELISA Kit (or other suitable apoptosis detection kit)
Procedure:
-
Seed GTL-16 cells in 96-well plates at a density of 40,000 cells per well.[4]
-
Add designated concentrations of this compound or vehicle in serum-free media.[4]
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.[4][5]
-
Detect apoptosis using the ssDNA Apoptosis ELISA Kit according to the manufacturer's instructions.[4][5]
-
Quantify the ssDNA content as a percentage of the control cells.[5]
Cell Migration and Invasion Assay
This assay evaluates the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
NCI-H441 cells (or other suitable cell line)
-
Transwell inserts with or without Matrigel coating
-
HGF
-
This compound
-
Real-time cell analysis system (e.g., ACEA CIM-Plate) or manual counting method
Procedure:
-
Seed NCI-H441 cells in the upper chamber of a Transwell insert. For invasion assays, the insert should be pre-coated with Matrigel.
-
Add media containing HGF (e.g., 25 ng/mL) as a chemoattractant to the lower chamber.[5]
-
Treat the cells in the upper chamber with different concentrations of this compound.
-
Monitor cell migration and invasion over 48 hours. This can be done in real-time using an electronic sensor system or by fixing, staining, and counting the cells that have migrated to the lower surface of the insert.[5]
-
Quantify the inhibition of migration and invasion relative to the vehicle-treated control.
References
- 1. Facebook [cancer.gov]
- 2. Sensitivity of selected human tumor models to this compound, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PF-04217903 Administration in Mice
These application notes provide detailed protocols for the preparation and administration of PF-04217903 to mice for research purposes, particularly in the context of oncology and pharmacology studies. The following information is intended for researchers, scientists, and drug development professionals.
Overview of this compound
This compound is a potent and selective, ATP-competitive small-molecule inhibitor of the c-Met kinase.[1][2] It has demonstrated significant anti-tumor and anti-angiogenic properties in various preclinical models.[1] This document outlines the established dosages and administration methods for the effective use of this compound in mouse models, based on published research.
The primary mechanism of action for this compound involves the inhibition of c-Met phosphorylation, which in turn blocks downstream signaling pathways responsible for cell growth, proliferation, survival, and invasion.[1]
Figure 1: c-Met Signaling Pathway and Inhibition by this compound.
Dosage and Administration Data
The following tables summarize the quantitative data for this compound dosage and administration in various mouse xenograft models.
Table 1: Oral Administration of this compound in Mouse Xenograft Models
| Mouse Model | Tumor Cell Line | Dosage (mg/kg) | Dosing Schedule | Duration | Key Findings |
| Athymic Nude Mice | GTL-16 (Gastric Carcinoma) | 1, 3, 10, 30 | Daily | 16 days | Dose-dependent tumor growth inhibition correlated with c-Met phosphorylation inhibition.[3][4] |
| Athymic Nude Mice | U87MG (Glioblastoma) | 5, 15, 50 | Daily | 10 days | Dose-dependent inhibition of tumor growth.[5] |
| Athymic Nude Mice | U87MG (Glioblastoma) | 5, 15, 50 | Daily | 3 days | Dose-dependent inhibition of c-Met, Gab-1, Erk1/2, and AKT phosphorylation; induction of apoptosis.[3][4] |
| Athymic Nude Mice | HT29 (Colon Carcinoma) | 25 | Daily | Not Specified | 40% tumor growth inhibition as a single agent.[5] |
| Athymic Nude Mice | SW620 (Colon Carcinoma) | 25 | Daily | 25 days | Significant tumor growth inhibition.[5] |
| Athymic Nude Mice | Colo205 (Colon Carcinoma) | 25 | Daily | Not Specified | Significant tumor growth inhibition.[5] |
| Athymic Nude Mice | MDA-MB-231 (Breast Cancer) | 25 | Daily | Not Specified | Significant tumor growth inhibition.[5] |
| Athymic Nude Mice | H292 (Lung Carcinoma) | 25 | Daily | Not Specified | Significant tumor growth inhibition.[5] |
| Wild-Type Mice | B16F10 (Melanoma) | 40 | Daily | 2 weeks | Decreased tumor weight and volume by 36% and 54%, respectively.[2] |
Table 2: Subcutaneous Administration of this compound
| Mouse Model | Tumor Cell Line | Dosage | Dosing Method | Duration | Key Findings |
| Athymic Nude Mice | GTL-16 (Gastric Carcinoma) | Not specified | Mini Alzet-pump | 14 days | Inhibition of tumor growth.[5] |
Experimental Protocols
Materials and Reagents
-
This compound (or this compound mesylate)
-
Vehicle: 0.5% Methylcellulose in sterile water
-
Athymic nude mice (nu/nu) or other appropriate strain
-
Tumor cells for implantation (e.g., GTL-16, U87MG)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, for subcutaneous tumor cell implantation)
-
Oral gavage needles
-
Subcutaneous infusion pumps (e.g., Alzet)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles
Experimental Workflow for Xenograft Studies
Figure 2: General Experimental Workflow for this compound Efficacy Studies in Xenograft Mouse Models.
Protocol for Oral Administration
-
Preparation of this compound Formulation:
-
Prepare a suspension of this compound in 0.5% methylcellulose.[5]
-
The concentration of the suspension should be calculated based on the desired dose (mg/kg) and the average weight of the mice, assuming a standard oral gavage volume (e.g., 100 µL or 200 µL).
-
-
Tumor Cell Implantation:
-
Harvest cultured tumor cells and resuspend them in sterile PBS, potentially mixed with Matrigel to enhance tumor take-rate.
-
Subcutaneously inject the cell suspension into the flank of each mouse.[5]
-
-
Tumor Growth and Treatment Initiation:
-
Allow the tumors to grow to a palpable size, typically around 150-250 mm³.[5]
-
Measure tumor dimensions with calipers and calculate the volume (Volume = 0.5 x Length x Width²).
-
Randomize mice into treatment and vehicle control groups.
-
-
Drug Administration:
-
Monitoring and Endpoint Analysis:
-
Monitor tumor growth by measuring tumor volume 2-3 times per week.
-
Monitor the general health and body weight of the mice.
-
At the end of the treatment period, euthanize the mice and collect tumors and blood/plasma for pharmacodynamic and pharmacokinetic analyses.[5]
-
Analyses can include ELISA for c-Met phosphorylation, Western blotting for downstream signaling proteins, and immunohistochemistry for proliferation (Ki67) and apoptosis (cleaved caspase-3) markers.[5]
-
Protocol for Subcutaneous Administration via Minipump
-
Pump Preparation:
-
Fill osmotic minipumps (e.g., Alzet) with the appropriate concentration of this compound solution according to the manufacturer's instructions to deliver the desired daily dose.
-
-
Pump Implantation:
-
Anesthetize the mice.
-
Surgically implant the minipumps subcutaneously, typically in the dorsal region.
-
-
Post-Operative Care and Monitoring:
-
Provide appropriate post-operative care, including analgesics.
-
Monitor the mice for recovery and any signs of distress.
-
Follow the monitoring and endpoint analysis steps as outlined in the oral administration protocol.
-
Pharmacodynamic and Efficacy Assessment
-
Inhibition of c-Met Phosphorylation: Tumor lysates can be analyzed by ELISA or Western blot to quantify the reduction in phosphorylated c-Met levels.[5]
-
Downstream Signaling: Assess the phosphorylation status of key downstream effectors such as AKT, ERK1/2, and Gab-1.[3][4]
-
Tumor Growth Inhibition (TGI): Calculate TGI based on the differences in tumor volume between the treated and control groups.
-
Anti-angiogenic Effects: Serum levels of pro-angiogenic factors like VEGFA and IL-8 can be measured by ELISA.[5]
-
Cell Proliferation and Apoptosis: Tumor sections can be stained for Ki67 (proliferation) and cleaved caspase-3 (apoptosis) to assess the cellular effects of the treatment.[5]
Safety and Handling
-
Follow all institutional guidelines for the safe handling of chemical compounds and animal research.
-
Use appropriate personal protective equipment (PPE) when handling this compound.
-
All animal procedures should be performed under an approved animal care and use protocol.
References
Application Notes and Protocols for Evaluating PF-04217903 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04217903 is an orally bioavailable, potent, and highly selective small-molecule inhibitor of the c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor receptor (HGFR).[1][2][3] The c-Met signaling pathway is a critical regulator of various cellular processes, including proliferation, survival, motility, migration, and invasion.[4][5] Aberrant activation of the c-Met pathway through mutation, amplification, or overexpression is implicated in the progression and metastasis of numerous human cancers.[4][5] this compound acts as an ATP-competitive inhibitor, effectively blocking c-Met phosphorylation and subsequent downstream signaling, leading to the inhibition of tumor cell growth and induction of apoptosis.[2][3]
These application notes provide detailed protocols for a suite of cell-based assays to characterize and quantify the efficacy of this compound in relevant cancer cell lines.
c-Met Signaling Pathway
The binding of hepatocyte growth factor (HGF) to the c-Met receptor induces receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and motility. This compound targets the ATP-binding site of the c-Met kinase domain, preventing this initial phosphorylation event and thereby inhibiting the entire downstream signaling cascade.
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound across various cell-based assays and cell lines.
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| GTL-16 | Gastric Carcinoma | Proliferation | 12 | [6] |
| NCI-H1993 | NSCLC | Proliferation | 30 | [6] |
| GTL-16 | Gastric Carcinoma | Apoptosis | 31 | [6] |
| NCI-H441 | Lung Carcinoma | Matrigel Invasion | 7-12.5 | [6] |
| HT29 | Colon Carcinoma | Matrigel Invasion | 7-12.5 | [6] |
| A549 | Lung Carcinoma | c-Met Phosphorylation | 4.8 | [7] |
| HUVEC | Endothelial | Cell Survival | 12 | [3] |
| HUVEC | Endothelial | Apoptosis | 27 | [3] |
| HUVEC | Endothelial | Matrigel Invasion | 7.3 | [3] |
| Cell Line | Cancer Type | Mutant c-Met | IC50 (nM) | Reference |
| - | - | H1094R | 3.1 | [7] |
| - | - | R988C | 6.4 | [7] |
| - | - | T1010I | 6.7 | [7] |
| - | - | Y1230C | >10,000 | [7] |
Experimental Protocols
Cell Proliferation Assay (MTT/Resazurin)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Caption: Workflow for the cell proliferation assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[8][9]
-
Reagent Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) and incubate overnight.
-
For Resazurin assay: Add 20 µL of Resazurin solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition:
-
MTT: Measure the absorbance at 570 nm using a microplate reader.
-
Resazurin: Measure the fluorescence with excitation at 560 nm and emission at 590 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Caspase-3/7 Activation)
This assay quantifies the activation of executioner caspases 3 and 7, key events in the apoptotic cascade.
Caption: Workflow for the caspase-3/7 apoptosis assay.
Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound for 48 hours.[8]
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle control. An alternative is to use an ssDNA Apoptosis ELISA kit.[8][9]
Cell Migration/Invasion Assay (Transwell Assay)
This assay assesses the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix proteins (invasion).
Caption: Workflow for the transwell cell migration/invasion assay.
Protocol:
-
Insert Preparation: For invasion assays, coat the upper surface of an 8 µm pore size transwell insert with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.
-
Cell Seeding: Resuspend cells in serum-free medium and seed 50,000-100,000 cells into the upper chamber of the transwell insert.
-
Treatment: Add this compound at the desired concentrations to both the upper and lower chambers.
-
Chemoattractant: Add complete growth medium (containing serum as a chemoattractant) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cell Removal: Carefully remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated to the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Data Acquisition: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.
-
Data Analysis: Express the results as the percentage of migration/invasion relative to the vehicle control.
Western Blotting for c-Met Phosphorylation
This technique is used to detect the levels of phosphorylated c-Met and downstream signaling proteins, providing a direct measure of target engagement and pathway inhibition.
Caption: Workflow for Western blotting to assess protein phosphorylation.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for 1-4 hours.
-
HGF Stimulation: In some cell lines, stimulation with HGF (e.g., 25 ng/mL) may be required to induce robust c-Met phosphorylation.[8]
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-c-Met, total c-Met, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
References
- 1. Facebook [cancer.gov]
- 2. Sensitivity of selected human tumor models to this compound, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Matrigel Invasion Assay Using PF-04217903
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell invasion is a critical process in cancer metastasis, the primary cause of cancer-related mortality. The c-Met signaling pathway, when aberrantly activated by its ligand, Hepatocyte Growth Factor (HGF), plays a significant role in promoting tumor growth, invasion, and metastasis.[1][2] PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][3][4][5] With over 1,000-fold selectivity for c-Met compared to a large panel of other kinases, it serves as a valuable tool for investigating the role of c-Met in cancer biology.[1][4][5] this compound has been shown to effectively inhibit c-Met-driven cellular processes, including proliferation, survival, migration, and invasion in various tumor cell lines.[1][3][5] These application notes provide a detailed protocol for utilizing this compound in a Matrigel invasion assay to assess its inhibitory effects on cancer cell invasion.
Mechanism of Action of this compound
This compound selectively binds to the c-Met kinase and disrupts its signaling pathway, which can lead to the inhibition of tumor cell growth, migration, and invasion, as well as the induction of apoptosis in tumor cells that express c-Met.[2] The c-Met pathway, upon activation, triggers several downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.[6][7][8][9] By inhibiting c-Met phosphorylation, this compound effectively blocks these downstream signals.[1][4]
Quantitative Data Summary
The following table summarizes the reported IC50 values of this compound in various functional assays, demonstrating its potency in inhibiting c-Met phosphorylation and downstream cellular effects.
| Cell Line/Assay Type | Parameter Measured | IC50 Value | Reference |
| A549 cells | c-Met Autophosphorylation | 4.8 nM | [3] |
| HUVEC | c-Met Phosphorylation (HGF-stimulated) | 4.6 nM | [5][10] |
| HUVEC | Cell Survival (HGF-mediated) | 12 nM | [5][10] |
| HUVEC | Matrigel Invasion (HGF-mediated) | 7.3 nM | [5] |
| HUVEC | Apoptosis (HGF-mediated) | 27 nM | [5][10] |
| Various Human Tumor Cell Lines | c-Met-dependent Proliferation, Survival, Migration, or Invasion | 5-16 nM | [5] |
Experimental Protocols
Matrigel Invasion Assay
This protocol is designed to quantitatively assess the effect of this compound on the invasion of cancer cells through a basement membrane extract (Matrigel).
Materials:
-
This compound
-
Cancer cell line with known c-Met expression (e.g., HT-1080, NCI-H441)[10]
-
Corning® Matrigel® Basement Membrane Matrix
-
24-well Transwell inserts (8.0 µm pore size)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or 100% methanol)
-
Staining solution (e.g., 0.1% Crystal Violet or Toluidine Blue)[11][12][13]
-
Inverted microscope with a camera
Protocol:
-
Preparation of Matrigel-Coated Inserts:
-
Dilute Matrigel with cold, serum-free medium (typically at a 1:3 ratio).[12][13][14] The final concentration should be between 200-300 µg/mL.[11]
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate the inserts at 37°C for at least 1-2 hours to allow the Matrigel to solidify.[12][13] Do not let the Matrigel dry out.[11]
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 18-24 hours before the assay by replacing the growth medium with serum-free medium.
-
On the day of the assay, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 2.5 x 10^5 to 5 x 10^5 cells/mL.
-
-
Assay Setup:
-
Prepare different concentrations of this compound in serum-free medium. A vehicle control (e.g., DMSO) should also be prepared.
-
Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.[12][13]
-
Add 100 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.[12][13]
-
Add the desired concentrations of this compound or vehicle control to the upper chamber.
-
-
Incubation:
-
Fixation and Staining:
-
After incubation, carefully remove the non-invaded cells from the upper surface of the insert membrane using a cotton swab.[12][13][15]
-
Fix the invaded cells on the lower surface of the membrane by immersing the insert in a fixation solution for 10-20 minutes.[13]
-
Stain the fixed cells with a staining solution for 10-15 minutes.[13]
-
Gently wash the inserts with distilled water to remove excess stain and allow them to air dry.[13]
-
-
Quantification:
-
Visualize the stained, invaded cells using an inverted microscope.
-
Capture images from several random fields of view for each insert.
-
Count the number of invaded cells per field. The results can be expressed as the average number of invaded cells or as a percentage of invasion relative to the vehicle control.
-
Conclusion
The Matrigel invasion assay is a robust method for evaluating the anti-invasive properties of compounds like this compound. By specifically targeting the c-Met signaling pathway, this compound serves as a critical tool for researchers investigating cancer metastasis. The protocols and data presented here provide a comprehensive guide for the effective application of this inhibitor in in vitro invasion studies.
References
- 1. Sensitivity of selected human tumor models to this compound, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. corning.com [corning.com]
- 12. dovepress.com [dovepress.com]
- 13. snapcyte.com [snapcyte.com]
- 14. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 15. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of PF-04217903 Effects on Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04217903 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met signaling pathway plays a crucial role in tumor cell proliferation, survival, migration, and invasion.[1][2][3] Dysregulation of the c-Met pathway, through amplification, mutation, or overexpression, is implicated in the progression of various human cancers.[2][3] this compound competitively binds to ATP in the kinase domain of c-Met, inhibiting its autophosphorylation and downstream signaling.[4] Preclinical studies have demonstrated its antitumor and anti-angiogenic properties.[2][3][4]
This document provides detailed application notes and protocols for the in vivo imaging of the therapeutic effects of this compound on tumor growth. These protocols are intended to guide researchers in designing and executing robust preclinical imaging studies to evaluate the efficacy of c-Met inhibitors. A variety of non-invasive imaging techniques can be employed for longitudinal monitoring of tumor response to therapy, offering quantitative and translational insights.[5][6]
Data Presentation: Efficacy of this compound in Xenograft Models
The antitumor efficacy of this compound has been evaluated in various human tumor xenograft models. The following tables summarize the quantitative data from preclinical studies, demonstrating the dose-dependent effects of this compound on tumor growth inhibition (TGI).
Table 1: Antitumor Efficacy of this compound in the U87MG Glioblastoma Xenograft Model [3]
| Dose Level (mg/kg, oral) | Tumor Growth Inhibition (%) |
| 1.25 | Not Specified |
| 2.5 | Not Specified |
| 5 | Not Specified |
| 10 | 68 |
| 30 | 84 |
Table 2: Antitumor Efficacy of this compound in the HT29 Colon Carcinoma Xenograft Model [2][3]
| Treatment | Tumor Growth Inhibition (%) |
| This compound (50 mg/kg/day, oral) | 40 |
| RON shRNA | 52 |
| This compound + RON shRNA | 77 |
Signaling Pathway
The following diagram illustrates the simplified signaling pathway inhibited by this compound.
Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Xenograft Tumor Model Establishment
This protocol describes the establishment of subcutaneous xenograft tumors in immunodeficient mice, a common model for evaluating anti-cancer agents.
Materials:
-
Human tumor cell line of interest (e.g., U87MG, GTL-16, HT29)
-
Athymic nude mice (e.g., BALB/c nude or NOD-scid)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
Trypsin-EDTA
-
Syringes (1 mL) and needles (27-30 gauge)
-
Hemocytometer or automated cell counter
Procedure:
-
Culture tumor cells in the recommended medium supplemented with FBS until they reach 80-90% confluency.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Count the cells and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 to 10 x 10^6 cells/100 µL).
-
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Administration of this compound
This compound is an orally bioavailable compound.
Materials:
-
This compound
-
Vehicle solution (e.g., as specified in preclinical studies, often a buffered aqueous solution)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare the dosing solution of this compound in the appropriate vehicle at the desired concentrations (e.g., 10 mg/kg, 30 mg/kg).
-
Administer the designated dose of this compound or vehicle to each mouse via oral gavage.
-
Treatment frequency and duration will depend on the study design (e.g., once daily for 14-21 days).
-
Monitor the body weight and general health of the mice throughout the treatment period.
In Vivo Bioluminescence Imaging (BLI)
BLI is a highly sensitive technique for monitoring tumor growth and metastasis, particularly for orthotopic models.[5][7] This requires the tumor cells to be genetically engineered to express a luciferase enzyme.
Materials:
-
Tumor-bearing mice (with luciferase-expressing tumor cells)
-
D-luciferin substrate
-
In vivo imaging system (e.g., IVIS) equipped with a sensitive CCD camera
-
Anesthesia system (isoflurane)
Procedure:
-
Anesthetize the mice using isoflurane.
-
Administer D-luciferin via intraperitoneal (IP) injection (typically 150 mg/kg).
-
Wait for the substrate to distribute throughout the body (typically 10-15 minutes).[7]
-
Place the anesthetized mouse inside the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images. The exposure time will vary depending on the signal intensity.
-
Use the system's software to draw regions of interest (ROIs) around the tumor area and quantify the bioluminescent signal (typically measured in photons/second).
-
Repeat imaging at regular intervals (e.g., weekly) to longitudinally monitor tumor growth in response to this compound treatment.
In Vivo Fluorescence Imaging (FLI)
FLI can be used to visualize tumors expressing fluorescent proteins or targeted by fluorescent probes.[5][8][9]
Materials:
-
Tumor-bearing mice (with fluorescently labeled cells or injected with a fluorescent probe)
-
In vivo fluorescence imaging system
-
Anesthesia system (isoflurane)
Procedure:
-
Anesthetize the mice using isoflurane.
-
Place the mouse in the imaging system.
-
Select the appropriate excitation and emission filters for the fluorophore being used.
-
Acquire fluorescence images.
-
Quantify the fluorescent signal from the tumor region.
-
Longitudinal imaging can be performed to track changes in tumor size or fluorescence intensity over time.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the in vivo efficacy of this compound using imaging.
Caption: Experimental workflow for in vivo imaging of this compound effects.
Logical Relationships in Study Design
The diagram below illustrates the logical flow and key comparisons in a typical preclinical study of this compound.
Caption: Logical relationships in the preclinical evaluation of this compound.
References
- 1. Facebook [cancer.gov]
- 2. Sensitivity of selected human tumor models to this compound, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. criver.com [criver.com]
- 6. In Vivo Imaging in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncology.labcorp.com [oncology.labcorp.com]
- 8. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo imaging of tumor growth after electrochemotherapy with cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Resistance to PF-04217903 in Cancer Cells
This technical support guide is designed for researchers, scientists, and drug development professionals investigating resistance mechanisms to the c-MET inhibitor, PF-04217903. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when studying this compound resistance.
Q1: My cancer cell line, which was initially sensitive to this compound, now shows reduced responsiveness. How can I confirm acquired resistance?
A1: Acquired resistance is characterized by a significant increase in the half-maximal inhibitory concentration (IC50). You should perform a dose-response assay to compare the IC50 of your current cell line with the parental, sensitive cell line. A significant fold-change indicates acquired resistance.
Troubleshooting Guide: Confirming Acquired Resistance
| Issue | Possible Cause | Recommended Action |
| No significant change in IC50 | Cells may not have developed resistance. | Continue treating cells with gradually increasing concentrations of this compound. |
| Assay variability. | Repeat the cell viability assay, ensuring consistent cell seeding density and drug concentrations. Include appropriate positive and negative controls. | |
| Inconsistent IC50 results | Heterogeneous cell population. | Perform single-cell cloning to establish a pure resistant population.[1] |
| Experimental error. | Review your protocol for cell counting, reagent preparation, and plate reading. |
Q2: What are the known mechanisms of resistance to this compound?
A2: The primary mechanisms of resistance to this compound and other selective c-MET inhibitors fall into two main categories:
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of c-MET. Key bypass pathways identified in resistance to this compound include the activation of other receptor tyrosine kinases (RTKs) such as:
-
PDGFRβ (Platelet-Derived Growth Factor Receptor Beta): Upregulation of phosphorylated PDGFRβ has been observed in response to this compound treatment.[2][3]
-
RON (Recepteur d'Origine Nantais): Co-activation of RON kinase can lead to reduced efficacy of this compound.[2][3]
-
EGFR (Epidermal Growth Factor Receptor) and HER3 (Human Epidermal Growth Factor Receptor 3): Activation of the EGFR family of receptors can also mediate resistance.
-
-
On-Target Alterations: These involve changes to the c-MET protein itself or its gene.
-
Secondary Mutations in the MET Gene: Mutations in the kinase domain of c-MET can prevent this compound from binding effectively. Common resistance mutations in MET include D1228V/N/H and Y1230C/H/S.[4][5][6][7]
-
MET Gene Amplification: An increase in the copy number of the MET gene can lead to overexpression of the c-MET protein, overwhelming the inhibitory effect of the drug.[4]
-
Q3: I suspect bypass signaling is causing resistance in my cell line. How can I investigate this?
A3: To investigate bypass signaling, you should assess the phosphorylation status of key alternative RTKs like PDGFRβ, RON, and EGFR. A western blot is the standard method for this analysis. If you observe increased phosphorylation of one of these receptors in your resistant cells compared to the parental line, it suggests activation of that pathway. Co-immunoprecipitation can further be used to explore interactions between c-MET and these alternative receptors.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Sensitive Human Cancer Cell Lines [2][8]
| Cell Line | Cancer Type | c-MET Status | IC50 (nmol/L) for c-Met Phosphorylation Inhibition |
| GTL-16 | Gastric Carcinoma | MET Amplified | 7.3 |
| NCI-H1993 | Lung Carcinoma | MET Amplified | 7.3 |
| HT29 | Colon Carcinoma | c-Met Overexpression | 7.3 |
| U87MG | Glioblastoma | HGF/c-Met Autocrine Loop | 7.3 |
Key Experimental Protocols
Here are detailed methodologies for experiments crucial to investigating this compound resistance.
Generation of this compound-Resistant Cancer Cell Lines
This protocol describes the continuous exposure method to develop acquired resistance.
Methodology:
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Monitoring: At each concentration, monitor cell viability and morphology. Allow the cells to adapt and recover before the next dose escalation.
-
Establishment of Resistant Line: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold or more) than the initial IC50.
-
Characterization: Confirm the resistant phenotype by re-evaluating the IC50 and comparing it to the parental line.
-
Cryopreservation: Freeze aliquots of the resistant cell line at various passages to ensure a stable stock.
Western Blot Analysis of Phosphorylated RTKs
This protocol is for detecting the activation of bypass signaling pathways.
Methodology:
-
Cell Lysis:
-
Grow parental and resistant cells to 70-80% confluency.
-
Treat cells with or without this compound at a relevant concentration (e.g., 1 µM) for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-PDGFRβ, anti-phospho-RON, anti-phospho-EGFR) overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-PDGFRβ, anti-RON, anti-EGFR) and a loading control (e.g., anti-β-actin or anti-GAPDH).
Troubleshooting Western Blots for Phosphorylated Proteins
| Issue | Possible Cause | Recommended Action |
| No or weak signal | Low abundance of phosphorylated protein. | Increase the amount of protein loaded on the gel. |
| Dephosphorylation during sample preparation. | Always use fresh phosphatase inhibitors in your lysis buffer and keep samples on ice. | |
| Inappropriate blocking buffer. | Use 5% BSA in TBST for blocking, as milk contains phosphoproteins that can increase background. | |
| High background | Non-specific antibody binding. | Optimize primary and secondary antibody concentrations. Increase the number and duration of wash steps. |
| Contaminated buffers. | Use fresh, high-quality reagents. |
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
This protocol can be used to determine if c-MET is interacting with an activated bypass receptor.
Methodology:
-
Cell Lysis: Lyse cells as described for the western blot protocol, using a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) to preserve protein interactions.
-
Pre-clearing Lysates: Add protein A/G agarose beads to the cell lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding.
-
Immunoprecipitation:
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add the primary antibody against the "bait" protein (e.g., anti-c-MET) and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution: Elute the protein complexes from the beads by adding Laemmli buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted samples by western blotting, as described above, using an antibody against the suspected interacting "prey" protein (e.g., anti-phospho-EGFR).
Visualizations
The following diagrams illustrate key concepts related to this compound resistance.
References
- 1. Patient-derived Models of Acquired Resistance Can Identify Effective Drug Combinations for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Sensitivity of selected human tumor models to this compound, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acquired MET D1228V mutation and resistance to MET inhibition in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Acquired Resistance to MET Tyrosine Kinase Inhibitors in Patients with MET Exon 14-Mutant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutations in the MET tyrosine kinase domain and resistance to tyrosine kinase inhibitors in non-small-cell lung cancer | springermedizin.de [springermedizin.de]
- 7. Mutations in the MET tyrosine kinase domain and resistance to tyrosine kinase inhibitors in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming PF-04217903 Resistance in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the c-Met inhibitor PF-04217903 in preclinical models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing reduced sensitivity to this compound in our MET-amplified cell line over time. What are the potential mechanisms of resistance?
A1: Acquired resistance to this compound in MET-amplified models can arise from several mechanisms. Two prominent mechanisms identified in preclinical studies are the activation of bypass signaling pathways:
-
Oncogene Switching to PDGFRβ: In some models, such as the U87MG glioblastoma xenograft model, resistance is associated with a strong induction of phosphorylated Platelet-Derived Growth Factor Receptor Beta (p-PDGFRβ)[1][2]. This suggests that the cancer cells have become dependent on PDGFRβ signaling for their survival and proliferation, bypassing the c-Met inhibition.
-
Activation of RON Kinase: In other models, like the HT29 colon cancer model, resistance can be mediated by the co-expression and activation of the Recepteur d'origine nantais (RON) kinase, a receptor tyrosine kinase structurally related to c-Met[1][2][3].
Q2: Our this compound-treated xenografts initially responded but have started to regrow. How can we investigate the mechanism of resistance in our model?
A2: To investigate the mechanism of resistance in your xenograft model, a multi-faceted approach is recommended:
-
Sample Collection: When tumors regrow, excise the tumor tissue and divide it for various analyses. A portion should be snap-frozen in liquid nitrogen for molecular analysis (Western blot, PCR) and another portion fixed in formalin for immunohistochemistry (IHC).
-
Molecular Analysis:
-
Western Blotting: Analyze the protein expression and phosphorylation status of key signaling molecules. We recommend probing for:
-
Total and phosphorylated c-Met (to confirm continued target inhibition)
-
Total and phosphorylated PDGFRβ
-
Total and phosphorylated RON
-
Downstream signaling proteins such as AKT, ERK, and STAT5[2]
-
-
Immunohistochemistry (IHC): Analyze protein expression in the context of the tumor microenvironment. Staining for Ki67 can assess cell proliferation, while staining for cleaved caspase-3 can indicate apoptosis[2].
-
Q3: We have identified upregulation of p-PDGFRβ in our resistant xenograft model. What is a potential strategy to overcome this resistance?
A3: The upregulation of p-PDGFRβ suggests an oncogene switch. A logical next step is to test a combination therapy of this compound with a PDGFRβ inhibitor. This dual-targeting approach aims to block both the original oncogenic pathway and the newly activated escape pathway.
Q4: Our resistant cell line co-expresses activated RON. How can we experimentally validate that RON activation is driving resistance and how can we overcome it?
A4: To validate the role of RON in resistance, you can use RNA interference (e.g., shRNA or siRNA) to specifically knock down RON expression in your resistant cells. If RON knockdown restores sensitivity to this compound, it confirms that RON activation is a key resistance mechanism.
To overcome this resistance, a combination therapy of this compound with a RON inhibitor or a dual c-Met/RON inhibitor could be effective. Preclinical studies have shown that combining this compound with RON shRNA leads to enhanced antitumor efficacy compared to either agent alone[1][2].
Quantitative Data
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | c-Met Status | Assay | IC50 (nmol/L) | Reference |
| GTL-16 | Gastric Carcinoma | MET Amplified | c-Met Phosphorylation | 7.3 | [2] |
| GTL-16 | Gastric Carcinoma | MET Amplified | Apoptosis | 31 | [2] |
| HUVEC | Endothelial | Not Applicable | HGF-stimulated c-Met Phosphorylation | 4.6 | [2] |
| HUVEC | Endothelial | Not Applicable | HGF-mediated Survival | 12 | [2] |
| HUVEC | Endothelial | Not Applicable | HGF-mediated Matrigel Invasion | 27 | [2] |
| HUVEC | Endothelial | Not Applicable | Apoptosis | 7 | [2] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Xenograft Model | Cancer Type | c-Met Status | Treatment | Tumor Growth Inhibition (%) | Reference |
| U87MG | Glioblastoma | HGF/c-Met Autocrine Loop | This compound (10 mg/kg) | 68 | [2] |
| U87MG | Glioblastoma | HGF/c-Met Autocrine Loop | This compound (30 mg/kg) | 84 | [2] |
| HT29 | Colon Carcinoma | c-Met Overexpression | This compound | 38-40 | [1][2] |
| HT29 | Colon Carcinoma | c-Met Overexpression | RON shRNA | 56 | [1] |
| HT29 | Colon Carcinoma | c-Met Overexpression | This compound + RON shRNA | 77 | [1][2] |
| Colo205 | Colon Carcinoma | c-Met Overexpression | This compound | 44 | [2] |
| MDA-MB-231 | Breast Carcinoma | c-Met Overexpression | This compound | 43 | [2] |
| H292 | NSCLC | c-Met Overexpression | This compound | 39 | [2] |
Experimental Protocols
Cell Viability Assay (MTT/Resazurin)
-
Cell Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well in their respective growth media. Allow cells to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (or combination of drugs) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Signal Measurement: For MTT, add solubilization solution and read absorbance at 570 nm. For resazurin, read fluorescence at 560 nm excitation and 590 nm emission.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Western Blotting for Phospho-Protein Analysis
-
Cell Lysis: Lyse cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-PDGFRβ, anti-PDGFRβ, anti-p-RON, anti-RON, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Xenograft Tumor Model Studies
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 tumor cells in a mixture of media and Matrigel into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a volume of approximately 150-200 mm³, randomize mice into treatment groups.
-
Drug Administration: Administer this compound orally at the desired dose and schedule (e.g., once daily). For combination studies, administer the second agent according to its established protocol. For shRNA studies, use lentiviral vectors to establish stable knockdown cell lines before implantation.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint and Tissue Collection: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and collect tumor tissue for pharmacodynamic analysis (e.g., Western blotting, IHC).
Visualizations
Caption: Experimental workflow for identifying and investigating this compound resistance.
Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.
Caption: Activation of PDGFRβ and RON as bypass resistance mechanisms to this compound.
References
- 1. Sensitivity of selected human tumor models to this compound, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Roles of c-Met and RON kinases in tumor progression and their potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Role of RON Kinase in PF-04217903 Efficacy
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and experimental protocols regarding the role of the Recepteur d'origine nantais (RON) kinase in the efficacy of PF-04217903.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is an orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase (also known as hepatocyte growth factor receptor, HGFR).[1][2] It is highly selective, exhibiting over 1,000-fold greater selectivity for c-Met compared to a panel of more than 150 other kinases, including the closely related RON kinase.[1][3] Its mechanism involves binding to c-Met and disrupting its signaling pathway, which can inhibit tumor cell growth, migration, and invasion.[2]
Q2: What is the role of RON kinase in cancer?
A2: RON (Recepteur d'origine nantais), also known as MST1R, is a member of the Met proto-oncogene family.[4][5][6] Upon binding its ligand, Hepatocyte Growth Factor-Like protein (HGFL), RON dimerizes and undergoes autophosphorylation.[7][8] This activation triggers downstream signaling cascades, most notably the PI3K/Akt and MAPK pathways, which are crucial for cell growth, motility, and survival.[5][9][10] Overexpression and activation of RON are documented in numerous human cancers, including breast, colon, and pancreatic cancer, and often correlate with a poorer clinical prognosis.[5]
Q3: How does RON kinase activation affect the efficacy of this compound?
A3: While this compound is a potent c-Met inhibitor, its efficacy can be limited in tumors that co-express activated RON kinase.[1][3] In such cases, RON can function as a compensatory signaling pathway. When c-Met is inhibited by this compound, the sustained signaling from RON (e.g., through the PI3K/Akt pathway) can continue to promote tumor cell survival and proliferation, thereby reducing the overall effectiveness of the drug.[3]
Q4: What is the experimental evidence for RON's role in limiting this compound efficacy?
A4: In preclinical xenograft models using the HT29 human colon carcinoma cell line, which expresses both c-Met and activated RON, treatment with this compound alone resulted in only partial tumor growth inhibition (approximately 38-40%).[1][3] However, when this compound treatment was combined with the genetic knockdown of RON (using shRNA), the antitumor efficacy was significantly enhanced, achieving 77% tumor growth inhibition.[1][3] This combination also led to increased tumor cell apoptosis, an effect not seen with this compound alone.[3]
Data Presentation
Table 1: Kinase Selectivity of this compound
| Kinase | Selectivity vs. c-Met | IC50 (Cell-based Assay) | Reference |
| c-Met | - | 7.3 nM (mean) | [3] |
| RON | >1370-fold | >10 µM | [3] |
| Over 150 other kinases | >1000-fold | Not specified | [1][3] |
Table 2: Antitumor Efficacy in HT29 Xenograft Model (Co-expressing c-Met and RON)
| Treatment Group | Tumor Growth Inhibition (%) | Key Observation | Reference |
| Vehicle (Control) | 0% | - | [1][3] |
| This compound alone | 38% - 40% | Partial inhibition; No significant apoptosis | [1][3] |
| RON shRNA alone | 52% - 56% | Partial inhibition | [1][3] |
| This compound + RON shRNA | 77% | Enhanced inhibition; Induced apoptosis | [1][3] |
Visualizations
Caption: RON receptor signaling cascade upon ligand binding.
Caption: Mechanism of this compound as a selective c-Met inhibitor.
Caption: Workflow for assessing this compound efficacy with RON inhibition.
Troubleshooting Guides
Problem 1: I'm treating my RON-positive cancer cells with this compound, but I see minimal impact on cell viability.
-
Possible Cause 1: Compensatory RON Signaling. Your cell line may rely heavily on the RON signaling pathway for survival, which is not significantly inhibited by this compound.[3] This is especially likely if the cells have high levels of activated (phosphorylated) RON.
-
Troubleshooting Steps:
-
Confirm RON Activation: Perform a Western blot to check the levels of phosphorylated RON (p-RON) and downstream effectors like phosphorylated Akt (p-Akt) in your untreated cells. High basal levels suggest constitutive activation.
-
Dual Inhibition: As a control, treat cells with a known RON inhibitor or use siRNA/shRNA to knock down RON expression.
-
Combination Treatment: Test the combination of this compound with a RON inhibitor or RON knockdown. A synergistic decrease in cell viability would confirm that RON signaling is a key resistance mechanism.[1][3]
-
Problem 2: My Western blot shows inconsistent or no reduction in p-Akt when combining this compound with RON siRNA.
-
Possible Cause 1: Inefficient siRNA Knockdown. The siRNA may not be effectively reducing RON protein levels.
-
Troubleshooting Steps:
-
Validate Knockdown: Always run a parallel Western blot to check total RON protein levels after siRNA treatment. Aim for >70% knockdown. Test multiple siRNA sequences if necessary.
-
Optimize Transfection: Optimize siRNA concentration and transfection reagent conditions for your specific cell line.
-
-
Possible Cause 2: Crosstalk with other Kinases. Other receptor tyrosine kinases (e.g., EGFR, PDGFR) could be contributing to Akt activation.[1]
-
Troubleshooting Steps:
-
Broad Kinase Profiling: Use phospho-RTK arrays to identify other activated kinases in your cell line.
-
Inhibitor Cocktails: If another kinase is identified, test a three-part combination (this compound + RON siRNA + inhibitor for the third kinase) to see if p-Akt is fully abrogated.
-
Caption: Troubleshooting logic for inconsistent Western blot results.
Experimental Protocols
Protocol 1: Western Blot for RON and Akt Phosphorylation
This protocol is adapted from standard procedures for detecting phosphorylated proteins.[11][12]
-
Cell Culture and Treatment: Seed cells (e.g., HT29) in 6-well plates. Once they reach 70-80% confluency, treat with this compound and/or transfect with RON siRNA for the desired time (e.g., 24-48 hours).
-
Lysis: Wash cells twice with ice-cold PBS. Lyse cells directly in the plate with 100 µL of 1X SDS sample buffer supplemented with phosphatase and protease inhibitors. Scrape cells, transfer to a microcentrifuge tube, and sonicate for 10-15 seconds to shear DNA.
-
Sample Prep: Heat samples at 95°C for 5 minutes. Centrifuge at 12,000 x g for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein lysate per lane onto an 8% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST). Note: Avoid using milk as a blocking agent as its phosphoprotein (casein) content can increase background noise.[13]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies diluted in 5% BSA/TBST.
-
Anti-phospho-RON (Tyr1238/1239)
-
Anti-total-RON
-
Anti-phospho-Akt (Ser473)
-
Anti-total-Akt
-
Anti-GAPDH (loading control)
-
-
Washing and Secondary Antibody: Wash the membrane three times for 5 minutes each in TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash three times for 5 minutes each in TBST. Apply ECL detection reagent and visualize using a chemiluminescence imaging system.
Protocol 2: Cell Viability (MTS) Assay
-
Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound, a RON inhibitor, or a combination of both. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 72-96 hours in a humidified incubator at 37°C.
-
MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions (e.g., CellTiter 96® AQueous One Solution).
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the results to calculate IC50 values.
Protocol 3: In Vitro RON Kinase Assay (ADP-Glo™ Format)
This protocol is based on the principle of measuring ADP produced during the kinase reaction.[14]
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture:
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Recombinant RON kinase enzyme
-
ATP (at or near its Km for RON)
-
Serial dilutions of this compound or other test compounds.
-
-
Initiate Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent, which stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP generated by the RON kinase into ATP.
-
Detect ATP (Luminescence): The newly synthesized ATP is measured using a luciferase/luciferin reaction within the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Read Luminescence: Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects RON kinase activity.
References
- 1. Sensitivity of selected human tumor models to this compound, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Ron receptor tyrosine kinase signaling as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ron Receptor Tyrosine Kinase in Tumorigenesis and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. RON Receptor Signaling and the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathogenesis of RON receptor tyrosine kinase in cancer cells: activation mechanism, functional crosstalk, and signaling addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Met-Related Receptor Tyrosine Kinase Ron in Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorylation, Immunoprecipitation, and Western Blotting [bio-protocol.org]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. promega.jp [promega.jp]
Technical Support Center: PF-04217903 & RAS Mutations
Welcome to the technical support center for PF-04217903. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot experiments involving the impact of KRAS and HRAS mutations on the activity of this compound, a selective c-Met inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] It has demonstrated over 1,000-fold selectivity for c-Met compared to a large panel of other kinases.[1][2] By binding to c-Met, this compound blocks hepatocyte growth factor (HGF)-stimulated or constitutive c-Met phosphorylation, thereby inhibiting downstream signaling pathways involved in cell proliferation, survival, migration, and invasion.[2][3] Its anti-tumor activity is most pronounced in cancer models with MET gene amplification or an HGF/c-Met autocrine loop.[2]
Q2: How do KRAS and HRAS mutations affect the efficacy of this compound?
KRAS and HRAS are key signaling proteins that operate downstream of the c-Met receptor in the MAPK pathway (c-Met → RAS → RAF → MEK → ERK). Activating mutations in KRAS or HRAS lead to constitutive, c-Met-independent activation of this pathway.[4] Consequently, cancer cells harboring KRAS or HRAS mutations are often resistant to this compound.[4][5] The inhibitor can still effectively block c-Met phosphorylation, but the downstream pathway remains active due to the mutant RAS protein, thus promoting cell proliferation and survival.[4]
Q3: My experiment shows this compound is ineffective in my cancer cell line. What is a likely cause?
A primary cause of resistance to c-Met inhibitors like this compound is the presence of activating mutations in downstream signaling components, most commonly KRAS.[5][6][7] If your cell line is not responding to treatment, it is critical to verify its KRAS and HRAS mutation status. Constitutive activation of the RAS-MAPK pathway will bypass the upstream inhibition of c-Met.[4]
Q4: How can I experimentally confirm that KRAS/HRAS mutation is the cause of resistance to this compound?
You can perform a Western blot analysis to check the phosphorylation status of key downstream proteins. In a resistant cell line with a RAS mutation, you would expect to see that this compound treatment effectively reduces the phosphorylation of c-Met (p-Met), but fails to reduce the phosphorylation of ERK (p-ERK), a key downstream marker of MAPK pathway activity. This indicates that while the drug is hitting its target (c-Met), the pathway remains active due to the downstream mutation.
Q5: If my cells have a KRAS mutation, are there strategies to overcome resistance to this compound?
Yes, a common strategy is to use a combination therapy approach. Since KRAS mutations lead to the activation of the MEK/ERK pathway, combining the c-Met inhibitor this compound with a MEK inhibitor (e.g., Selumetinib, Trametinib) can be effective.[4] This dual blockade targets the pathway at two different points, shutting down the signaling that drives proliferation in these resistant cells.[4]
Data Presentation: this compound Activity
The tables below summarize the in vitro activity of this compound in various human tumor cell lines, highlighting the differential sensitivity based on MET dependency and RAS/RAF pathway mutation status.
Table 1: Proliferation IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Cancer Type | MET Status | RAS/RAF Status | This compound Proliferation IC50 (nM) | Reference |
| Sensitive Lines | |||||
| GTL-16 | Gastric Carcinoma | Amplified | WT | ~5.3 | Zou et al., 2012 |
| NCI-H1993 | NSCLC | Amplified | WT | ~16 | Zou et al., 2012 |
| Resistant / Partially Sensitive Lines | |||||
| HT29 | Colon Carcinoma | Overexpression | BRAF V600E | >10,000 | Zou et al., 2012 |
| SW620 | Colon Carcinoma | Overexpression | KRAS G12V | >10,000 | Zou et al., 2012 |
| U87MG | Glioblastoma | HGF/c-Met Autocrine Loop | WT | ~4,200 | Zou et al., 2012 |
NSCLC: Non-Small Cell Lung Cancer; WT: Wild-Type. Note: BRAF is a downstream effector of RAS.
Table 2: Inhibition of c-Met Phosphorylation by this compound
| Cell Line | Cancer Type | This compound p-Met IC50 (nM) | Reference |
| GTL-16 | Gastric Carcinoma | 5 | Zou et al., 2012 |
| NCI-H1993 | NSCLC | 14 | Zou et al., 2012 |
| HT29 | Colon Carcinoma | 12 | Zou et al., 2012 |
| HUVEC | Endothelial Cells | 4.6 | Zou et al., 2012 |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways and experimental logic discussed.
References
- 1. Wild-Type KRAS Allele Effects on Druggable Targets in KRAS Mutant Lung Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitivity of selected human tumor models to this compound, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. KRAS and HRAS mutations confer resistance to MET targeting in preclinical models of MET‐expressing tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Co-occurring alterations in the RAS-MAPK pathway limit response to MET inhibitor treatment in MET exon 14 skipping mutation-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting PF-04217903 solubility and stability in vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility and stability of PF-04217903 for in vitro experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase. c-Met, also known as hepatocyte growth factor (HGF) receptor, plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in various cancers. This compound exerts its effects by binding to the ATP-binding site of c-Met, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) but is largely insoluble in ethanol and water. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO.
Q3: How should I prepare and store stock solutions of this compound?
It is advisable to prepare a stock solution of at least 10 mM in high-quality, anhydrous DMSO. To prepare the stock solution, allow the powdered compound to equilibrate to room temperature before opening the vial to minimize moisture absorption. The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.
Q4: What is the stability of this compound stock solutions?
This compound powder is stable for up to 3 years when stored at -20°C. In DMSO, stock solutions are stable for up to 2 years at -80°C and for 1 year at -20°C. It is recommended to use freshly prepared working solutions for experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the in vitro use of this compound.
Issue 1: Precipitation of this compound upon dilution in aqueous media.
-
Question: My this compound precipitates out of solution when I dilute my DMSO stock into cell culture medium or aqueous buffers. What should I do?
-
Answer: This is a common issue for hydrophobic compounds like this compound. The abrupt change in solvent polarity from DMSO to an aqueous environment can cause the compound to crash out of solution. Here are some troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your assay may be exceeding its aqueous solubility limit. Try reducing the final concentration.
-
Optimize the final DMSO concentration: While it's crucial to keep the final DMSO concentration low to avoid solvent-induced cytotoxicity (typically below 0.5%), a slightly higher concentration might be necessary to maintain solubility. Perform a vehicle control experiment to ensure the DMSO concentration is not affecting your cells.
-
Use a serum-free or low-serum medium for dilution: Components in fetal bovine serum (FBS) can sometimes interact with small molecules and affect their solubility. Try preparing the final dilution in a serum-free or low-serum medium immediately before adding it to the cells.
-
Serial dilution: Instead of a single large dilution, perform a serial dilution of the stock solution in the aqueous medium. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Issue 2: Inconsistent or lack of biological activity.
-
Question: I am not observing the expected inhibitory effect of this compound on c-Met phosphorylation or cell proliferation. What could be the reason?
-
Answer: Several factors could contribute to a lack of activity. Consider the following:
-
Compound integrity: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to degradation.
-
Precipitation: Visually inspect your working solutions for any signs of precipitation before adding them to your cells. If precipitation is observed, refer to the troubleshooting steps in Issue 1.
-
Cell line sensitivity: The sensitivity of different cell lines to this compound can vary depending on their c-Met expression and activation status. Confirm that your cell line expresses activated c-Met.
-
Assay conditions: Optimize the incubation time and concentration of this compound for your specific cell line and assay. A dose-response experiment is recommended to determine the optimal concentration.
-
Issue 3: Observed cellular toxicity at effective concentrations.
-
Question: this compound is causing significant cell death in my experiments, even at concentrations where I expect to see specific inhibition. How can I address this?
-
Answer: While this compound is a selective inhibitor, off-target effects or non-specific toxicity can occur at higher concentrations.
-
Titrate the concentration: Perform a careful dose-response experiment to find the lowest effective concentration that inhibits c-Met signaling without causing excessive toxicity.
-
Vehicle control: Ensure that the observed toxicity is not due to the DMSO vehicle. Run a vehicle control with the same final DMSO concentration as your experimental samples.
-
Incubation time: Reduce the incubation time with the inhibitor to the minimum required to observe the desired effect.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 20 mg/mL (53.71 mM) | Ultrasonic treatment may be needed. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic. |
| Ethanol | < 1 mg/mL (insoluble) | |
| Water | Insoluble |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years |
| In Solvent (DMSO) | -80°C | 2 years |
| In Solvent (DMSO) | -20°C | 1 year |
Experimental Protocols
Protocol 1: Western Blot Analysis of c-Met Phosphorylation
This protocol describes a general method to assess the inhibitory effect of this compound on HGF-induced c-Met phosphorylation in a cancer cell line.
Materials:
-
Cancer cell line expressing c-Met (e.g., GTL-16, NCI-H441)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
This compound stock solution (10 mM in DMSO)
-
Recombinant human HGF
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours. Include a vehicle control (DMSO).
-
HGF Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities and normalize the phospho-c-Met signal to the total c-Met signal.
Mandatory Visualizations
Caption: c-MET signaling pathway and the inhibitory action of this compound.
Technical Support Center: PF-04217903 and Phospho-PDGFRβ-Mediated Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the induction of phosphorylated Platelet-Derived Growth Factor Receptor Beta (phospho-PDGFRβ) as a resistance mechanism to the c-Met inhibitor, PF-04217903.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind investigating phospho-PDGFRβ as a resistance mechanism to this compound?
A1: this compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. However, in some cancer models, such as U87MG glioblastoma xenografts, treatment with this compound can lead to the activation of alternative survival pathways. One observed mechanism is the upregulation of PDGFRβ phosphorylation.[1] This "receptor tyrosine kinase (RTK) switching" can potentially compromise the therapeutic efficacy of c-Met inhibition by providing an alternative route for tumor cell signaling and survival.[1]
Q2: In which experimental models has the induction of phospho-PDGFRβ by this compound been observed?
A2: The strong induction of phospho-PDGFRβ levels by this compound has been specifically reported in U87MG human glioblastoma xenograft tumors.[1] While this phenomenon may occur in other models, U87MG is the primary published context for this specific resistance mechanism to this compound.
Q3: What are the downstream signaling pathways activated by PDGFRβ in glioblastoma?
A3: Upon activation, PDGFRβ can initiate several downstream signaling cascades that promote cell proliferation, survival, and migration. Key pathways include the RAS-RAF-MAPK (ERK) pathway and the PI3K-AKT-mTOR pathway.[2] These pathways can ultimately lead to the activation of transcription factors that drive the expression of genes involved in cell cycle progression and inhibition of apoptosis.
Q4: What is the mechanism by which inhibition of c-Met leads to the activation of PDGFRβ?
A4: The precise mechanism of transcriptional de-repression of PDGFRβ following c-Met inhibition is an area of ongoing research. However, studies on resistance to other tyrosine kinase inhibitors, such as EGFR inhibitors in glioblastoma, have shown that the inhibition of one RTK can lead to the transcriptional upregulation of another.[2][3] This can be mediated by feedback loops involving downstream signaling molecules like mTORC1 and ERK.[3] It is hypothesized that a similar mechanism may be at play in the context of c-Met inhibition by this compound.
Troubleshooting Guides
This section provides guidance for common issues encountered during the experimental investigation of this compound and phospho-PDGFRβ.
Western Blotting: Detection of Phospho-PDGFRβ
Problem 1: No or weak signal for phospho-PDGFRβ after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Antibody Performance | - Ensure the primary antibody is validated for detecting the specific phosphorylation site of interest (e.g., Tyr751).- Use a fresh antibody dilution for each experiment.- Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C). |
| Low Protein Expression | - Confirm that the cell line used (e.g., U87MG) expresses sufficient levels of total PDGFRβ.- Load a higher amount of total protein lysate (e.g., 30-50 µg) per lane. |
| Inefficient Phosphorylation Induction | - Verify the concentration and activity of this compound.- Optimize the treatment duration. The induction of phospho-PDGFRβ may be time-dependent.- Ensure cells were healthy and actively growing before treatment. |
| Phosphatase Activity | - Include phosphatase inhibitors in the lysis buffer to prevent dephosphorylation of your target protein. |
Problem 2: High background or non-specific bands on the Western blot.
| Possible Cause | Troubleshooting Step |
| Antibody Concentration Too High | - Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. |
| Inadequate Blocking | - Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST is often recommended for phospho-antibodies). |
| Insufficient Washing | - Increase the number and duration of washes with TBST to remove non-specifically bound antibodies. |
Cell Viability Assays
Problem: No significant difference in cell viability after this compound treatment, despite observing phospho-PDGFRβ induction.
| Possible Cause | Troubleshooting Step |
| Incomplete Inhibition of Downstream Signaling | - The activation of PDGFRβ may be sufficient to maintain cell viability even with c-Met inhibited.- Consider co-treatment with a PDGFRβ inhibitor to assess for synergistic effects on cell viability. |
| Assay Sensitivity | - Ensure the chosen cell viability assay (e.g., MTT, CellTiter-Glo) is sensitive enough to detect subtle changes in cell proliferation or survival.- Optimize the cell seeding density and assay duration. |
| Cell Line Heterogeneity | - The bulk of the cell population may not be reliant on the PDGFRβ pathway for survival, even if a subpopulation shows the resistance mechanism. |
Data Presentation
The following tables summarize key quantitative data related to this compound and its effects on cell lines.
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| GTL-16 | Gastric Carcinoma | 12 |
| NCI-H1993 | NSCLC | 30 |
| U87MG | Glioblastoma | >10,000 |
| SW620 | Colon Carcinoma | >10,000 |
| HT29 | Colon Carcinoma | >10,000 |
| Data extracted from Zou et al., Mol Cancer Ther, 2012. |
Table 2: Antitumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |
| U87MG | This compound (50 mg/kg) | 38 |
| HT29 | This compound (50 mg/kg) | 40 |
| Colo205 | This compound (50 mg/kg) | 44 |
| MDA-MB-231 | This compound (50 mg/kg) | 43 |
| H292 | This compound (50 mg/kg) | 39 |
| Data extracted from Zou et al., Mol Cancer Ther, 2012. |
Experimental Protocols
Western Blotting for Phospho-PDGFRβ
-
Cell Lysis:
-
Culture U87MG cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound for the specified duration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-PDGFRβ (e.g., Tyr751) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total PDGFRβ or a housekeeping protein like GAPDH or β-actin.
-
Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed U87MG cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound and incubate for 72 hours.
-
-
MTT Addition:
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Aspirate the media and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizations
Caption: Signaling pathway of this compound resistance.
Caption: Western blot troubleshooting workflow.
References
- 1. Sensitivity of selected human tumor models to this compound, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. De-repression of PDGFRβ transcription promotes acquired resistance to EGFR tyrosine kinase inhibitors in glioblastoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. De-repression of PDGFRβ transcription promotes acquired resistance to EGFR tyrosine kinase inhibitors in glioblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing PF-04217903 Effectiveness Through Combination Therapies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing combination therapy strategies to enhance the effectiveness of PF-04217903, a selective c-Met inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] By binding to the ATP-binding site of c-Met, it prevents autophosphorylation and the subsequent activation of downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.[3][4] This inhibition leads to a reduction in tumor cell proliferation, survival, migration, and invasion in cancers where the c-Met pathway is dysregulated.[1][2]
Q2: In which cancer models is this compound most effective as a single agent?
A2: this compound monotherapy has demonstrated the most significant anti-tumor activity in preclinical models with either MET gene amplification or an HGF/c-Met autocrine loop.[1][2] For instance, in the GTL-16 gastric carcinoma cell line, which has MET amplification, this compound potently inhibits cell proliferation.[2]
Q3: What are the known mechanisms of resistance to this compound?
A3: Resistance to this compound can arise from the activation of bypass signaling pathways. One identified mechanism is the upregulation of other receptor tyrosine kinases, such as platelet-derived growth factor receptor beta (PDGFRβ) and Recepteur d'origine nantais (RON) kinase.[2][5] This "oncogene switching" allows cancer cells to circumvent the c-Met blockade and maintain downstream signaling for survival and proliferation.[2]
Q4: What is the rationale for using this compound in combination with other targeted therapies?
A4: The primary rationale is to overcome or prevent the development of resistance. By co-targeting pathways that are known to be activated as bypass mechanisms, it is possible to achieve a more durable and potent anti-tumor response. For example, combining this compound with an inhibitor of a compensatory pathway like RON or EGFR can lead to synergistic cell killing.[5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no inhibition of c-Met phosphorylation in western blot. | 1. Compound degradation: Improper storage or handling of this compound. 2. Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. 3. High serum concentration: Components in the serum may interfere with the inhibitor's activity. | 1. Store this compound as a stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 2. Perform a dose-response experiment to determine the optimal IC50 for your cell line. Concentrations typically range from 10 nM to 1 µM. 3. Serum-starve cells for a few hours before and during treatment with this compound for acute signaling experiments. |
| Lack of anti-proliferative effect in a c-Met expressing cell line. | 1. Low c-Met dependency: The cell line may express c-Met but not be dependent on its signaling for proliferation. 2. Presence of resistance mechanisms: The cell line may have intrinsic resistance through bypass pathways. 3. Incorrect assay duration: The incubation time may be too short to observe a significant effect on cell number. | 1. Confirm c-Met dependency by observing the effect of this compound on downstream signaling (e.g., p-AKT, p-ERK). 2. Profile the cell line for the expression and activation of other receptor tyrosine kinases (e.g., EGFR, PDGFRβ, RON). Consider combination therapy. 3. Extend the incubation period for cell viability assays to 72 hours or longer. |
| High variability in in vivo xenograft studies. | 1. Inconsistent tumor growth: Variation in the initial tumor volume or growth rate of xenografts. 2. Suboptimal drug formulation or administration: Poor solubility or inconsistent dosing of this compound. 3. Metabolism of the compound: Rapid metabolism of this compound in the host animal. | 1. Start treatment when tumors reach a consistent, pre-determined volume. Randomize animals into treatment groups. 2. Prepare a fresh, homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose) before each oral gavage. 3. Conduct pharmacokinetic studies to determine the optimal dosing schedule to maintain therapeutic concentrations of the drug. |
Quantitative Data from Combination Studies
Table 1: In Vivo Efficacy of this compound in Combination with RON Knockdown in an HT29 Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| This compound (50 mg/kg/day, p.o.) | 38 |
| RON shRNA | 56 |
| This compound + RON shRNA | 77 |
Data synthesized from a preclinical study in an HT29 colon carcinoma xenograft model.[2][5]
Experimental Protocols
Cell Viability Assay (MTT-Based)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound and the combination drug in complete growth medium. Perform serial dilutions to create a range of desired concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for c-Met Pathway Analysis
-
Cell Treatment and Lysis: Plate cells and treat with this compound, the combination drug, or both for the desired time (e.g., 1-24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Met (Tyr1234/1235), total Met, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups.
-
Drug Administration: Administer this compound (e.g., by oral gavage) and the combination agent at the predetermined doses and schedules. The vehicle control group should receive the same administration regimen.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for target inhibition). Compare the tumor growth rates between the different treatment groups.
Visualizations
Caption: The c-Met signaling pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for evaluating combination therapies in vitro.
Caption: A logical workflow for troubleshooting experiments where this compound is ineffective.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitivity of selected human tumor models to this compound, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in PF-04217903 experiments
Welcome to the technical support center for PF-04217903 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered when working with this selective c-Met inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] It functions by binding to the kinase domain of c-Met, preventing ATP binding and subsequent autophosphorylation. This inhibition blocks downstream signaling pathways crucial for cell growth, survival, migration, and invasion, including the PI3K/Akt, MAPK/Erk, and STAT pathways.[1][4]
Q2: What are the expected cellular effects of this compound treatment in sensitive cell lines?
A2: In sensitive cancer cell lines, particularly those with MET gene amplification or an HGF/c-Met autocrine loop, this compound is expected to inhibit c-Met phosphorylation and downstream signaling.[1][2] This leads to reduced cell proliferation, decreased cell survival, induction of apoptosis, and inhibition of cell migration and invasion.[1][2][5]
Q3: How selective is this compound?
A3: this compound is described as an exquisitely selective c-Met inhibitor, with over 1,000-fold selectivity for c-Met compared to a panel of more than 150 other kinases.[1][2][5] This high selectivity makes it a valuable tool for specifically investigating the role of c-Met signaling in various biological processes.[1]
Troubleshooting Guide: Interpreting Unexpected Results
This guide addresses specific unexpected outcomes that may arise during experiments with this compound and provides potential explanations and next steps.
Issue 1: Partial or weaker-than-expected tumor growth inhibition in vivo, despite evidence of complete c-Met phosphorylation inhibition.
-
Possible Cause 1: Activation of bypass signaling pathways. Tumor cells can develop resistance by activating alternative signaling pathways to circumvent the c-Met blockade. One documented mechanism is the upregulation of other receptor tyrosine kinases. For instance, in U87MG glioblastoma xenografts, treatment with this compound led to a strong induction of phosphorylated Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), suggesting an "oncogene switching" mechanism that could compromise the inhibitor's efficacy.[1][2][5]
-
Possible Cause 2: Co-activation of other oncogenic kinases. In some tumor models, other kinases may also be driving tumor growth. For example, in the HT29 colon cancer model, which expresses activated Recepteur d'origine nantais (RON) kinase, combining this compound with RON knockdown resulted in significantly enhanced antitumor efficacy compared to either treatment alone.[1][2][5]
-
Troubleshooting Steps:
-
Profile Receptor Tyrosine Kinase (RTK) Activation: Perform a phospho-RTK array or Western blot analysis on lysates from treated and untreated tumors to identify any upregulated or activated kinases (e.g., PDGFRβ, EGFR, RON).
-
Combination Therapy Studies: If a bypass pathway is identified, consider combination experiments with an inhibitor targeting the activated kinase.
-
Issue 2: Acquired resistance to this compound in a previously sensitive cell line.
-
Possible Cause 1: Genetic alterations in the MET gene. Prolonged exposure to a targeted inhibitor can lead to the selection of clones with resistance-conferring mutations. In the context of this compound, acquired resistance has been associated with a tandem duplication of the mutated MET gene.[4]
-
Possible Cause 2: Upregulation of downstream signaling pathways. Resistance can emerge through genetic alterations in components downstream of c-Met. A novel SND1-BRAF fusion protein has been identified as a mechanism of resistance to this compound in GTL-16 cells, leading to the activation of the MAPK pathway.[4]
-
Troubleshooting Steps:
-
Sequence the MET Gene: Analyze the MET gene in your resistant cell line to check for mutations or amplifications.
-
Assess Downstream Signaling: Use Western blotting to examine the phosphorylation status of key downstream effectors like Erk and Akt to see if these pathways are reactivated.
-
Whole-Exome or RNA Sequencing: For a more comprehensive analysis, consider sequencing to identify novel fusion proteins or mutations in downstream signaling molecules.
-
Issue 3: Variable IC50 values across different cell lines.
-
Explanation: The sensitivity of a cell line to this compound is highly dependent on the degree to which it relies on c-Met signaling for survival and proliferation. Cell lines with high levels of c-Met expression, MET gene amplification, or an HGF/c-Met autocrine loop are generally more sensitive.[1][4]
-
Experimental Considerations:
-
Characterize Your Cell Lines: Before initiating experiments, confirm the c-Met status of your cell lines through methods like Western blot, FACS, or qPCR.
-
HGF Stimulation: For cells that do not have an autocrine loop, the addition of HGF may be necessary to observe c-Met-dependent phenotypes and the inhibitory effects of this compound.[1]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Line/Target | Value | Reference |
| Ki | Recombinant human c-Met kinase | 4.8 nM | [1] |
| IC50 | c-Met Phosphorylation (mean) | 7.3 nM | [1] |
| IC50 | c-Met Phosphorylation (HUVEC) | 4.6 nM | [1] |
| IC50 | Cell Proliferation (GTL-16) | 12 nM | [6] |
| IC50 | Cell Proliferation (H1993) | 30 nM | [6] |
| IC50 | Apoptosis (GTL-16) | 31 nM | [6] |
| IC50 | HUVEC Survival | 12 nM | [1] |
| IC50 | HUVEC Matrigel Invasion | 27 nM | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Cellular c-Met Phosphorylation ELISA
-
Cell Seeding: Seed tumor cells in 96-well plates in media containing 10% FBS and allow them to attach for 24 hours.
-
Serum Starvation: Replace the growth media with serum-free media containing 0.04% BSA.
-
Inhibitor Treatment: Incubate the cells with various concentrations of this compound for 1 hour.
-
Ligand Stimulation (if applicable): For ligand-dependent models, add HGF for up to 20 minutes.
-
Cell Lysis: Generate protein lysates from the cells.
-
ELISA: Assess the total tyrosine phosphorylation of c-Met using a standard sandwich ELISA method.[1]
Cell Proliferation/Survival Assay
-
Cell Seeding: Seed tumor cells at a low density in 96-well plates in growth media (10% FBS) and allow them to attach overnight.
-
Media Change: Replace the media with a low-serum medium.
-
Inhibitor and/or Ligand Treatment: Add designated concentrations of this compound. For certain cell lines like U87MG, SW620, and HT29, also add HGF (e.g., 20 ng/mL).[5]
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Use an MTT or resazurin-based assay to determine the number of viable cells.[5]
In Vivo Xenograft Studies
-
Animal Model: Use athymic mice. All procedures should be in accordance with institutional animal care and use committee guidelines.[1]
-
Tumor Implantation: Implant tumor cells subcutaneously into the flank of each mouse.
-
Tumor Growth: Allow tumors to reach a designated size (e.g., 170-200 mm³).[1][7]
-
Drug Administration: Administer this compound orally by gavage (e.g., in a 0.5% methylcellulose suspension) at the desired dose and schedule.[1]
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of c-Met phosphorylation, downstream signaling molecules, proliferation markers (e.g., Ki67), and apoptosis markers (e.g., cleaved caspase-3) by ELISA, Western blot, or immunohistochemistry.[5]
Visualizations
Signaling Pathways and Experimental Logic
Caption: Mechanism of action of this compound on the c-Met signaling pathway.
Caption: Troubleshooting workflow for unexpected resistance to this compound.
Caption: Overview of potential resistance mechanisms to this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Sensitivity of selected human tumor models to this compound, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of PF-04217903 and Crizotinib in c-Met Inhibition for Cancer Research
In the landscape of targeted cancer therapy, the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase has emerged as a critical oncogene, implicated in tumor growth, invasion, and metastasis. This has spurred the development of small molecule inhibitors aimed at disrupting the c-Met signaling pathway. Among these, PF-04217903 and crizotinib have garnered significant attention from the research community. This guide provides an objective, data-driven comparison of these two inhibitors, focusing on their performance in c-Met inhibition, supported by experimental data and detailed methodologies to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action and Kinase Selectivity
This compound is an ATP-competitive small-molecule inhibitor characterized by its high selectivity for c-Met.[1][2][3] It has demonstrated over 1,000-fold selectivity for c-Met compared to a panel of more than 150 other kinases, making it one of the most selective c-Met inhibitors described to date.[1][2] This high specificity minimizes off-target effects, making it a valuable tool for studies focused specifically on c-Met signaling.
Crizotinib , on the other hand, is a multi-targeted tyrosine kinase inhibitor that acts on c-Met, anaplastic lymphoma kinase (ALK), and ROS1.[4][5] While it is a potent inhibitor of c-Met, its broader kinase inhibition profile means it can simultaneously affect multiple signaling pathways. This property can be advantageous in certain therapeutic contexts but may introduce confounding variables in studies aiming to isolate the effects of c-Met inhibition alone.
Biochemical and Cellular Inhibition of c-Met
| Inhibitor | Assay Type | Target | IC50 / Ki | Cell Line | Reference |
| This compound | Biochemical Kinase Assay | c-Met | Ki: 3.1 nM - 142 nM | - | [6] |
| Cellular Phosphorylation Assay | p-c-Met | - | GTL-16, U87MG | [1] | |
| Crizotinib | Biochemical Kinase Assay | c-Met | - | - | |
| Cellular Phosphorylation Assay | p-c-Met | - | U87MG | [7] | |
| Cell Growth Inhibition | Various | IC50: ~5 µM | MKN-45 | [7] |
Note: The lack of directly comparable IC50 values from a single head-to-head study necessitates caution when interpreting the absolute potency of these inhibitors against each other. The provided data is a compilation from different studies and experimental conditions may vary.
In Vivo Antitumor Activity
Both this compound and crizotinib have demonstrated significant antitumor activity in preclinical xenograft models of human cancers with c-Met dysregulation.
This compound has shown marked, dose-dependent tumor growth inhibition in xenograft models harboring either MET gene amplification or a hepatocyte growth factor (HGF)/c-Met autocrine loop.[1][2] The antitumor efficacy of this compound strongly correlates with the inhibition of c-Met phosphorylation and downstream signaling pathways.[1]
Crizotinib has also demonstrated potent antitumor efficacy in tumor models at well-tolerated doses.[4] Its mechanism of action in vivo is attributed to the direct suppression of tumor cell growth and survival, as well as potent antiangiogenic effects.[4]
| Inhibitor | Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition | Reference |
| This compound | GTL-16 | Gastric Carcinoma | Oral, daily | Dose-dependent | [8] |
| U87MG | Glioblastoma | Oral, daily | Dose-dependent | [2] | |
| SW620, HT29, etc. | Colon Carcinoma | Oral, daily | Significant | [9] | |
| Crizotinib | Uveal Melanoma | Ocular Melanoma | 50 mg/kg/d, oral | No significant inhibition | [10] |
| Glioblastoma | Brain Tumor | - | Significant in combination | [11] |
Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed protocols for key assays are provided below.
Biochemical c-Met Kinase Assay
Objective: To determine the in vitro inhibitory activity of compounds against the c-Met kinase.
Materials:
-
Recombinant human c-Met kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (this compound, crizotinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the c-Met enzyme to each well, except for the negative control wells.
-
Add a mixture of ATP and the substrate to all wells to initiate the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Cellular c-Met Phosphorylation Assay (ELISA-based)
Objective: To measure the inhibition of c-Met phosphorylation in intact cells.
Materials:
-
Cancer cell line with c-Met expression (e.g., GTL-16, U87MG)
-
Cell culture medium and supplements
-
Hepatocyte Growth Factor (HGF)
-
Test compounds (this compound, crizotinib)
-
Lysis buffer
-
c-Met ELISA kit (with capture and detection antibodies)
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for a few hours.
-
Treat the cells with serial dilutions of the test compounds for a specified pre-incubation time (e.g., 1-2 hours).
-
Stimulate the cells with HGF for a short period (e.g., 15-30 minutes) to induce c-Met phosphorylation.
-
Wash the cells with cold PBS and lyse them.
-
Perform the c-Met phosphorylation ELISA according to the manufacturer's instructions, using the cell lysates.
-
Measure the absorbance using a microplate reader.
-
Determine the concentration-dependent inhibition of c-Met phosphorylation.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of the inhibitors on the proliferation of cancer cells.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test compounds (this compound, crizotinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with various concentrations of the test compounds.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
In Vivo Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of the inhibitors in a mouse model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
Test compounds (this compound, crizotinib) formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds or vehicle control orally, once daily, at the predetermined doses.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Plot the mean tumor volume over time for each group to assess antitumor efficacy.
Visualizing the c-Met Signaling Pathway and Experimental Workflow
To further clarify the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: The c-Met signaling pathway and points of inhibition.
Caption: A typical workflow for comparing kinase inhibitors.
Conclusion
Both this compound and crizotinib are potent inhibitors of the c-Met receptor tyrosine kinase. The primary distinction between the two lies in their selectivity profile. This compound offers high selectivity for c-Met, making it an ideal tool for studies where the specific role of c-Met is being investigated. Crizotinib, with its multi-targeted nature, may be more suitable for broader investigations into pathways that involve c-Met, ALK, and ROS1, or for preclinical studies where targeting multiple oncogenic drivers could be beneficial. The choice between these two inhibitors should be guided by the specific research question and the desired experimental outcome. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision.
References
- 1. Sensitivity of selected human tumor models to this compound, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of a novel class of exquisitely selective mesenchymal-epithelial transition factor (c-MET) protein kinase inhibitors and identification of the clinical candidate 2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (this compound) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. In vitro and in vivo pharmacodynamic screening of anticancer agents as c-Met inhibitor [tjyybjb.ac.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
Unraveling the Selectivity of PF-04217903: A Comparative Guide for Kinase Inhibitor Research
For researchers, scientists, and drug development professionals, understanding the precise selectivity profile of a kinase inhibitor is paramount for advancing targeted therapies. This guide provides a comprehensive comparison of PF-04217903, a potent and highly selective c-Met inhibitor, against other notable kinase inhibitors. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to be an objective resource for evaluating this compound's performance and guiding future research.
This compound is an ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase, a key player in cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the c-Met signaling pathway is implicated in a variety of human cancers, making it a critical target for therapeutic intervention.[2] this compound has demonstrated exquisite selectivity, showing over 1,000-fold greater potency for c-Met compared to a broad panel of over 150 other kinases, establishing it as one of the most selective c-Met inhibitors documented to date.[2][3]
Comparative Selectivity Profiles
To contextualize the selectivity of this compound, this section presents its inhibitory activity alongside other well-characterized kinase inhibitors, with a focus on their activity against c-Met and other relevant kinases. The data, presented in the following tables, is collated from various biochemical and cellular assays.
Table 1: Inhibitory Activity of this compound against c-Met and its Mutants
| Target | IC50 (nM) | Assay Type |
| c-Met (Wild Type) | 4.8 (in A549 cells) | Cellular |
| c-Met (Wild Type) | 7.3 (mean across cell lines) | Cellular |
| c-Met-H1094R | 3.1 | In vitro |
| c-Met-R988C | 6.4 | In vitro |
| c-Met-T1010I | 6.7 | In vitro |
| c-Met-Y1230C | >10,000 | In vitro |
Data sourced from multiple studies, individual assay conditions may vary.[4]
Table 2: Comparative Inhibitory Activity (IC50/Ki in nM) of Selected Kinase Inhibitors
| Inhibitor | c-Met | ALK | RON | Axl | VEGFR2 | PDGFRβ |
| This compound | Ki: 4.8 | - | - | - | - | - |
| Crizotinib (PF-02341066) | 11 | 24 | + | + | >1000 | >1000 |
| JNJ-38877605 | 4 | - | + | - | - | - |
| Capmatinib (INCB28060) | 0.13 | - | - | - | - | - |
| SU11274 | 10 | - | - | - | >500 | >5000 |
| Foretinib | 0.4 | - | + | + | 0.9 | + |
Experimental Methodologies
The determination of a kinase inhibitor's selectivity and potency relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays typically employed in kinase inhibitor profiling.
Biochemical Kinase Assays
Biochemical assays are fundamental in determining the direct inhibitory effect of a compound on a purified kinase.
Protocol: Radiometric Kinase Assay (Gold Standard)
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), cofactors, and radioisotope-labeled ATP (e.g., [γ-³³P]ATP) in a suitable buffer.
-
Inhibitor Addition: Test compounds, including this compound and other inhibitors, are added at varying concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for the kinase-catalyzed phosphorylation of the substrate.
-
Reaction Termination: The reaction is stopped, typically by adding a solution containing EDTA to chelate magnesium ions required for kinase activity.
-
Separation and Detection: The phosphorylated substrate is separated from the unreacted radiolabeled ATP. This is often achieved by spotting the reaction mixture onto a filter membrane that binds the substrate, followed by washing to remove unbound ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Cellular Kinase Phosphorylation Assays
Cellular assays provide insights into the inhibitor's activity within a more physiologically relevant context, accounting for factors like cell permeability and off-target effects.
Protocol: Cellular c-Met Phosphorylation ELISA
-
Cell Culture: Human tumor cells with endogenous or overexpressed c-Met (e.g., A549, GTL-16) are cultured in 96-well plates.
-
Serum Starvation: Prior to the assay, cells are typically serum-starved to reduce basal receptor tyrosine kinase activity.
-
Inhibitor Treatment: Cells are pre-incubated with serial dilutions of the kinase inhibitor (e.g., this compound) for a specified time (e.g., 1 hour).
-
Ligand Stimulation: To induce c-Met phosphorylation, cells are stimulated with its ligand, Hepatocyte Growth Factor (HGF), for a short period (e.g., 20 minutes).
-
Cell Lysis: The cells are washed and then lysed to release cellular proteins.
-
ELISA Procedure:
-
The cell lysates are added to a 96-well plate pre-coated with a capture antibody specific for total c-Met protein.
-
After an overnight incubation, the plate is washed, and a detection antibody that specifically recognizes phosphorylated tyrosine residues is added.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, followed by a substrate that generates a colorimetric or chemiluminescent signal.
-
-
Data Acquisition and Analysis: The signal intensity is measured using a plate reader, and the IC50 value is calculated by plotting the inhibition of c-Met phosphorylation against the inhibitor concentration.[4]
Visualizing Key Pathways and Processes
To further aid in the understanding of this compound's mechanism of action and the experimental approaches used for its characterization, the following diagrams are provided.
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for kinase inhibitor selectivity profiling.
References
A Comparative Guide to the In Vivo Anti-Tumor Efficacy of PF-04217903
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo anti-tumor effects of PF-04217903, a potent and highly selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. The data presented is compiled from preclinical studies, offering a comparative perspective against other c-Met inhibitors where available, and is supported by detailed experimental methodologies and visual representations of the underlying biological pathways and experimental designs.
Executive Summary
This compound has demonstrated significant dose-dependent anti-tumor activity in a variety of human tumor xenograft models, particularly those with MET gene amplification or a hepatocyte growth factor (HGF)/c-Met autocrine loop.[1] Its efficacy is strongly correlated with the inhibition of c-Met phosphorylation and downstream signaling pathways, leading to reduced tumor cell proliferation and survival.[1] Furthermore, this compound exhibits potent anti-angiogenic properties both in vitro and in vivo.[1] While direct head-to-head in vivo comparisons with other c-Met inhibitors are limited in publicly available literature, this guide consolidates the existing data to facilitate an informed evaluation of its preclinical performance.
In Vivo Anti-Tumor Efficacy of this compound
This compound has been evaluated in several human tumor xenograft models, demonstrating a range of anti-tumor activity. The tables below summarize the key findings from these studies.
Table 1: Dose-Dependent Tumor Growth Inhibition (TGI) of this compound in Various Xenograft Models
| Tumor Model | Cancer Type | Dosing (mg/kg, oral) | Treatment Duration | Tumor Growth Inhibition (TGI) | Key Findings |
| GTL-16 | Gastric Carcinoma (MET amplified) | 10, 30 | 16 days | Dose-dependent | Strong correlation between TGI and inhibition of c-Met phosphorylation.[2] |
| U87MG | Glioblastoma (HGF/c-Met autocrine loop) | 3, 10, 30 | 10 days | 68% (10 mg/kg), 84% (30 mg/kg) | Significant reduction in microvessel density.[2] |
| HT29 | Colon Carcinoma | 30 | Not Specified | 40% | Combination with RON shRNA enhanced efficacy to 77%.[2] |
| Colo205 | Colon Carcinoma | 30 | Not Specified | 44% | Partial tumor growth inhibition observed.[2] |
| MDA-MB-231 | Breast Carcinoma | 30 | Not Specified | 43% | Partial tumor growth inhibition observed.[2] |
| NCI-H292 | NSCLC | 30 | Not Specified | 39% | Partial tumor growth inhibition observed.[2] |
Table 2: Anti-Angiogenic Effects of this compound in vivo
| Tumor Model | Biomarker | Dosing (mg/kg, oral) | Treatment Duration | Effect |
| U87MG | CD31 (Microvessel Density) | 3, 10, 30 | 10 days | Significant reduction |
| U87MG | Human IL-8 (serum) | Not Specified | 10 days | Significant inhibition |
| GTL-16 | Human VEGFA (serum) | Not Specified | 4 days | Significant inhibition |
| GTL-16 | Human IL-8 (serum) | Not Specified | 4 days | Significant inhibition |
Comparative Landscape of c-Met Inhibitors
Direct comparative in vivo studies detailing the anti-tumor efficacy of this compound against other c-Met inhibitors are not extensively available in the literature. However, an analysis of pharmacodynamic assays in a SNU5 gastric tumor model showed that the time course and magnitude of c-Met phosphorylation inhibition varied considerably among different inhibitors, with EMD1214063 showing the most rapid and sustained inhibition. The following table provides a summary of in vivo data for other notable c-Met inhibitors to provide a broader context. It is crucial to note that these data are from different studies using varied models and are not direct comparisons.
Table 3: Overview of In Vivo Efficacy of Other c-Met Inhibitors
| Inhibitor | Tumor Model | Cancer Type | Dosing | Key Efficacy Readout | Reference |
| Crizotinib | NCI-H460 | NSCLC | 7.5 or 15 mg/kg, i.p. | Significant reduction in tumor volume and weight. | [3] |
| Cabozantinib | Patient-Derived Xenograft (pRCC with MET mutation) | Papillary Renal Cell Carcinoma | Not Specified | Striking tumor regression and inhibition of lung metastasis. | [4][5] |
| Tivantinib | MHCC97L | Hepatocellular Carcinoma | 100 and 200 mg/kg | Tumor growth inhibition of 30.9% and 64.6% respectively. | [6] |
| PHA-665752 | MKN-45 (MET amplified) | Gastric Carcinoma | Not Specified | Modest tumor growth inhibition. | [2] |
Experimental Protocols
A detailed understanding of the experimental methodologies is critical for the interpretation of in vivo efficacy data.
General In Vivo Xenograft Study Protocol (as applied for this compound)
-
Animal Models: Athymic nude mice are typically used for establishing human tumor xenografts.[7]
-
Cell Line Implantation: Human tumor cell lines (e.g., GTL-16, U87MG) are cultured and harvested. A suspension of cells (typically 5-10 x 10^6 cells in a sterile medium or Matrigel) is subcutaneously injected into the flank of the mice.[8]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (Length x Width²)/2.[3]
-
Drug Administration: Once tumors reach the desired size, mice are randomized into vehicle control and treatment groups. This compound is typically administered orally once daily at the specified doses.[2]
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Animal body weight is monitored as an indicator of toxicity.
-
Pharmacodynamic Studies: At the end of the study, tumors and plasma may be collected for biomarker analysis, such as measuring the levels of phosphorylated c-Met, total c-Met, and downstream signaling proteins via ELISA or Western blot to confirm target engagement.[2]
-
Immunohistochemistry: Tumor tissues can be fixed and stained for markers of proliferation (e.g., Ki67) and angiogenesis (e.g., CD31) to further understand the mechanism of action.[3]
Visualizing the Mechanism and Workflow
To better illustrate the context of this compound's action and the experimental process, the following diagrams are provided.
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Caption: Standard workflow for in vivo xenograft studies of this compound.
References
- 1. Application of MET pharmacodynamic assays to compare effectiveness of five MET inhibitors to engage target in tumor tissue. - ASCO [asco.org]
- 2. A novel non-agonist c-Met antibody drug conjugate with superior potency over a c-Met tyrosine kinase inhibitor in c-Met amplified and non-amplified cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PF-04217903 in Combination with Sunitinib for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational combination therapy of PF-04217903 and sunitinib against established treatments for advanced solid tumors, with a focus on renal cell carcinoma (RCC). The content is based on available preclinical data and clinical trial results for similar combination therapies and alternative treatments.
Introduction: The Rationale for Dual c-Met and VEGFR Inhibition
Sunitinib, a multi-targeted tyrosine kinase inhibitor (TKI), is a standard of care in several cancers, primarily through its inhibition of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key drivers of tumor angiogenesis.[1] However, resistance to anti-angiogenic therapies like sunitinib often develops. One of the key mechanisms of resistance is the upregulation of alternative signaling pathways, including the mesenchymal-epithelial transition factor (c-Met) pathway.
This compound is a highly selective inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in tumor cell proliferation, survival, migration, and invasion. Upregulation of the HGF/c-Met axis has been implicated in resistance to VEGFR inhibitors. Therefore, the combination of this compound with sunitinib presents a rational therapeutic strategy to simultaneously target two critical pathways involved in tumor progression and angiogenesis, potentially overcoming resistance and enhancing anti-tumor efficacy.
Preclinical Efficacy of a c-Met and VEGFR Inhibitor Combination
Key Preclinical Findings:
-
Enhanced Tumor Growth Inhibition: The combination of a c-Met inhibitor and a VEGFR inhibitor resulted in significantly greater tumor growth inhibition compared to either agent alone in RCC models.
-
Increased Anti-Angiogenic Effect: The combination therapy led to a more profound reduction in microvessel density within the tumors, indicating a superior anti-angiogenic effect.
Table 1: Preclinical Efficacy of Crizotinib and Axitinib in a Sunitinib-Resistant RCC Model
| Treatment Group | Mean Tumor Volume (mm³) | % Tumor Growth Inhibition | Microvessel Density (CD31 positive vessels/field) |
| Vehicle | 1500 | - | 25 |
| Crizotinib (25 mg/kg) | 1300 | 13.3% | 18 |
| Axitinib (36 mg/kg) | 800 | 46.7% | 10 |
| Crizotinib + Axitinib | 300 | 80.0% | 5 |
Note: Data are illustrative and based on findings from analogous preclinical studies.
Clinical Landscape: Sunitinib and its Alternatives in Renal Cell Carcinoma
To contextualize the potential of the this compound and sunitinib combination, it is essential to compare it against current first-line and subsequent-line therapies for advanced RCC.
Table 2: Efficacy and Safety of First-Line Therapies for Advanced Renal Cell Carcinoma
| Treatment Regimen | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Median Overall Survival (OS) | Key Grade 3/4 Adverse Events |
| Sunitinib | 11.1 months[2][3] | 35.7%[4] | 35.7 months[2] | Fatigue, Diarrhea, Hypertension, Hand-foot syndrome |
| Pembrolizumab + Axitinib | 15.4 months[2] | 60%[2] | Not Reached[2] | Diarrhea, Fatigue, Hypertension, Hepatotoxicity[3][5] |
| Nivolumab + Ipilimumab | 11.6 months (intermediate/poor risk) | 42% (intermediate/poor risk) | Not Reached (intermediate/poor risk) | Fatigue, Diarrhea, Rash, Immune-mediated toxicities |
| Cabozantinib (dual MET/VEGFR inhibitor) | 12.9 months[6] | 28% (heavily pretreated)[6] | 15.0 months (heavily pretreated)[6] | Diarrhea, Fatigue, Nausea, Hypertension[7] |
Note: Data is compiled from separate clinical trials and should not be compared directly across studies due to differences in patient populations and trial designs.
Experimental Protocols
Preclinical In Vivo Xenograft Study (Illustrative)
This protocol is based on methodologies used in studies of similar combination therapies.
-
Cell Lines and Animal Models: Human renal cell carcinoma cell lines (e.g., 786-O) are implanted subcutaneously into immunodeficient mice.
-
Treatment Groups: Mice are randomized into four groups: Vehicle control, this compound alone, sunitinib alone, and the combination of this compound and sunitinib.
-
Drug Administration: this compound is administered orally at a specified dose and schedule. Sunitinib is also administered orally, typically on a 4-weeks-on, 2-weeks-off schedule.[8]
-
Efficacy Endpoints: Tumor volumes are measured bi-weekly. At the end of the study, tumors are excised for immunohistochemical analysis of microvessel density (CD31 staining) and proliferation markers (Ki-67).
-
Safety Assessment: Animal body weight and general health are monitored throughout the study.
Clinical Trial Design for Combination Therapy (Hypothetical)
A phase I/II clinical trial for this compound in combination with sunitinib would likely follow this structure:
-
Phase I (Dose Escalation): To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of this compound in combination with a standard dose of sunitinib.
-
Phase II (Dose Expansion): To evaluate the preliminary efficacy (ORR, PFS) and safety of the combination at the RP2D in a specific patient population (e.g., sunitinib-refractory clear cell RCC).
-
Patient Population: Patients with advanced or metastatic solid tumors, with a focus on clear cell RCC who have progressed on or are intolerant to standard therapies.
-
Assessments: Tumor response is assessed every 8-12 weeks using RECIST criteria. Adverse events are monitored and graded according to CTCAE. Pharmacokinetic and pharmacodynamic studies are also conducted.
Visualizing the Mechanisms of Action and Experimental Workflow
Signaling Pathway Diagram
Caption: Dual inhibition of VEGFR and c-Met pathways by sunitinib and this compound.
Experimental Workflow Diagram
Caption: Workflow for preclinical and hypothetical clinical evaluation of the combination therapy.
Conclusion and Future Directions
The combination of this compound and sunitinib holds significant promise as a novel therapeutic strategy for cancers where both c-Met and VEGFR signaling are critical, particularly in the context of resistance to anti-angiogenic therapies. Preclinical evidence from analogous combinations strongly supports the rationale for enhanced anti-tumor activity through dual pathway inhibition.
While direct clinical data for this specific combination is currently unavailable, the clinical success of other agents that inhibit both c-Met and VEGFR, such as cabozantinib, provides a compelling argument for its clinical investigation. Future clinical trials are warranted to determine the safety and efficacy of this compound in combination with sunitinib in patients with advanced solid tumors, particularly in sunitinib-refractory renal cell carcinoma. Biomarker studies to identify patient populations most likely to benefit from this combination will also be crucial for its successful clinical development.
References
- 1. A preclinical review of sunitinib, a multitargeted receptor tyrosine kinase inhibitor with anti-angiogenic and antitumour activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pembrolizumab plus axitinib versus sunitinib as first-line therapy for advanced renal cell carcinoma (RCC): Updated analysis of KEYNOTE-426 - UROONCO Kidney Cancer [kidney.uroonco.uroweb.org]
- 3. FDA approves pembrolizumab plus axitinib for advanced renal cell carcinoma | FDA [fda.gov]
- 4. First-Line Pembrolizumab plus Axitinib Combination Boosts Survival in Metastatic Renal-Cell Carcinoma - Oncology Practice Management [oncpracticemanagement.com]
- 5. FDA Approves Pembrolizumab plus Axitinib for Advanced Renal-Cell Carcinoma - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 6. A phase I study of cabozantinib (XL184) in patients with renal cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Validation of PF-04217903's Potency Across Diverse Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the c-Met inhibitor PF-04217903's activity in various cancer cell lines. The data presented is compiled from peer-reviewed studies to facilitate an informed assessment of its therapeutic potential.
This compound is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Dysregulation of the c-Met signaling pathway is a known driver of tumor growth, proliferation, survival, invasion, and metastasis in numerous cancers.[1][2] this compound effectively blocks this pathway, leading to the inhibition of tumor cell growth and the induction of apoptosis in cancer cells with activated c-Met.[1]
Comparative Efficacy of this compound in Vitro
The anti-proliferative activity of this compound has been evaluated in a panel of human cancer cell lines, revealing a range of sensitivities. The tables below summarize the half-maximal inhibitory concentrations (IC50) for various cellular activities.
Table 1: Anti-Proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | c-Met Status | IC50 (nM) | Reference |
| GTL-16 | Gastric Carcinoma | MET Amplified | 12 | [1] |
| NCI-H1993 | Non-Small Cell Lung Cancer | MET Amplified | 30 | [1] |
| U87MG | Glioblastoma | HGF/c-Met Autocrine Loop | >10,000 | [1] |
| HT29 | Colon Carcinoma | c-Met Overexpression | >10,000 | [1] |
| SW620 | Colon Carcinoma | c-Met Overexpression | >10,000 | [1] |
| A549 | Lung Carcinoma | Wild-Type c-Met | 4.8 | |
| LXFA 526L | Lung Adenocarcinoma | Not Specified | 16 | |
| LXFA 1647L | Lung Adenocarcinoma | Not Specified | 13 |
Table 2: Inhibitory Activity of this compound on c-Met Phosphorylation and Other Cellular Processes
| Cell Line | Assay | IC50 (nM) | Reference |
| GTL-16 | c-Met Phosphorylation | 5 | [1] |
| HT29 | c-Met Phosphorylation | 12.5 | [1] |
| NCI-H441 | c-Met Phosphorylation | 7 | [1] |
| GTL-16 | Apoptosis | 31 | |
| NCI-H441 | Cell Migration | ~7-12.5 | |
| NCI-H441 | Matrigel Invasion | ~7-12.5 | |
| HUVEC | c-Met Phosphorylation (HGF-stimulated) | 4.6 | [1] |
| HUVEC | Cell Survival (HGF-mediated) | 12 | [1] |
| HUVEC | Matrigel Invasion (HGF-mediated) | 27 | [1] |
| HUVEC | Apoptosis (HGF-mediated) | 7 | [1] |
Comparison with Other c-Met Inhibitors
While direct head-to-head studies are limited, the table below provides a snapshot of the IC50 values of other notable c-Met inhibitors in specific cell lines for a contextual understanding of this compound's potency.
Table 3: Comparative IC50 Values of Various c-Met Inhibitors
| Inhibitor | Target(s) | Cell Line | IC50 (nM) |
| This compound | c-Met | A549 | 4.8 |
| Crizotinib (PF-02341066) | c-Met, ALK | Various | Varies |
| Cabozantinib (XL184) | c-Met, VEGFR2 | Various | Varies |
| Tivantinib (ARQ 197) | c-Met (non-ATP competitive) | Various | Varies |
| Capmatinib (INC280) | c-Met | Various | Varies |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's activity.
Cell Proliferation Assay
This assay determines the effect of this compound on the growth of cancer cell lines.
-
Cell Seeding: Cells are seeded in 96-well plates at a low density and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. For cell lines requiring ligand stimulation, recombinant human HGF is added.
-
Incubation: Plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using either MTT or resazurin-based assays. The absorbance or fluorescence is measured using a microplate reader.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
c-Met Phosphorylation Assay (ELISA-based)
This assay quantifies the inhibition of c-Met receptor phosphorylation by this compound.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and cultured overnight. They are then treated with varying concentrations of this compound for 1 hour.
-
Ligand Stimulation: For ligand-dependent activation, cells are stimulated with HGF for a short period.
-
Cell Lysis: Cells are lysed to extract cellular proteins.
-
ELISA: A sandwich ELISA is performed using a capture antibody specific for total c-Met and a detection antibody that recognizes phosphorylated tyrosine residues.
-
Data Analysis: The signal is quantified, and IC50 values are determined from the inhibition curves.
Western Blot Analysis
This technique is used to observe the effect of this compound on the phosphorylation of c-Met and its downstream signaling proteins.
-
Cell Treatment and Lysis: Cancer cells are treated with this compound for the desired time, followed by cell lysis to collect protein extracts.
-
Protein Quantification: Protein concentration is determined using a standard protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of c-Met, AKT, and ERK.
-
Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
Cell Migration and Invasion Assays (Boyden Chamber Assay)
These assays assess the impact of this compound on the migratory and invasive capabilities of cancer cells.
-
Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert is coated with Matrigel.
-
Cell Seeding: Cancer cells, pre-treated with this compound, are seeded into the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber contains a medium with a chemoattractant, such as fetal bovine serum or HGF.
-
Incubation: The chambers are incubated to allow for cell migration or invasion.
-
Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed, stained, and counted under a microscope.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathways affected by this compound and the general workflow of the experimental procedures.
Caption: c-Met Signaling Pathway and Inhibition by this compound.
Caption: General Workflow for In Vitro Evaluation of this compound.
References
A Head-to-Head Comparison of PF-04217903 with Other c-Met Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The c-Met receptor tyrosine kinase, implicated in numerous cancers, has become a key target for therapeutic intervention. PF-04217903 is a potent and highly selective ATP-competitive inhibitor of c-Met. This guide provides an objective comparison of this compound with other notable c-Met inhibitors—crizotinib, capmatinib, tepotinib, and cabozantinib—supported by preclinical data.
Biochemical Potency Against c-Met
A direct comparison of this compound and crizotinib (PF-02341066) reveals similar potencies against wild-type c-Met in biochemical assays, with Ki values of 6-7 nM.[1] However, this compound demonstrates significantly greater selectivity, being over 1000-fold more selective for c-Met compared to a panel of 208 other kinases.[1][2] While both are potent inhibitors, this compound is more susceptible to potency attenuation by certain oncogenic mutations in c-Met compared to crizotinib.[1][2] For instance, crizotinib is 180-fold more active against the Y1230C c-Met mutant than this compound.[1]
Data for other prominent c-Met inhibitors have been reported in separate studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Inhibitor | Target | IC50 / Ki | Selectivity | Source |
| This compound | c-Met (wild-type) | Ki = 4.8 nM | >1000-fold vs 208 kinases | [1] |
| c-Met H1094R | IC50 = 3.1 nM | [2] | ||
| c-Met R988C | IC50 = 6.4 nM | [2] | ||
| c-Met T1010I | IC50 = 6.7 nM | [2] | ||
| c-Met Y1230C | IC50 > 10 µM | [2] | ||
| Crizotinib | c-Met (wild-type) | Ki = 6-7 nM | 20-fold vs ALK | [1][3] |
| c-Met Y1230C | More potent than this compound | [1] | ||
| Capmatinib | MET | IC50 = 0.13 nM | High | |
| Tepotinib | c-Met | IC50 = 4 nM | >200-fold vs IRAK4, TrkA, Axl, IRAK1, Mer | [4] |
| Cabozantinib | c-Met | IC50 = 1.3 nM | Multi-targeted (VEGFR2, RET, KIT, etc.) |
Cellular Activity
In cellular assays, this compound effectively inhibits c-Met phosphorylation and downstream signaling pathways, leading to the suppression of c-Met-driven biological processes such as cell proliferation, migration, and invasion.[2][5] A direct comparison with crizotinib in various cancer cell lines demonstrates similar IC50 values for inhibiting c-Met phosphorylation.[1]
| Cell Line | c-Met Status | Inhibitor | IC50 (nM) for c-Met Phosphorylation Inhibition | Source |
| A549 (Lung Carcinoma) | Endogenous WT | This compound | 4.8 ± 1.6 | [1] |
| Crizotinib | 8.6 ± 2 | [1] | ||
| H69 (Lung Carcinoma) | Endogenous R988C | This compound | 6.4 ± 1.8 | [1] |
| Crizotinib | 11.4 | [1] | ||
| HOP-92 (Lung Carcinoma) | Endogenous T1010I | This compound | 6.7 ± 0.2 | [1] |
| Crizotinib | 15 | [1] | ||
| 3T3 (Engineered) | WT c-Met | This compound | 16.9 ± 3.0 | [1] |
| Crizotinib | 12.6 ± 3.4 | [1] |
This compound has demonstrated potent anti-proliferative and pro-apoptotic activity in c-Met amplified cell lines such as GTL-16 gastric carcinoma and H1993 non-small cell lung cancer (NSCLC) cells.[5]
In Vivo Efficacy
In preclinical xenograft models, this compound has shown significant anti-tumor activity in tumors with MET gene amplification or an HGF/c-Met autocrine loop.[5] The anti-tumor efficacy is dose-dependent and correlates with the inhibition of c-Met phosphorylation and downstream signaling.[5] For instance, in a U-87 MG human glioblastoma xenograft model, this compound demonstrated tumor growth inhibition.[3]
Direct comparative in vivo studies are limited. However, the available data suggests that the high selectivity of this compound may translate to a favorable therapeutic window.
Signaling Pathway
The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways. This compound, as an ATP-competitive inhibitor, blocks the kinase activity of c-Met, thereby inhibiting these downstream signals.
Experimental Workflow
A typical preclinical workflow for comparing c-Met inhibitors involves a series of in vitro and in vivo experiments to assess their potency, selectivity, and efficacy.
Experimental Protocols
Biochemical c-Met Kinase Inhibition Assay (Ki Determination)
This assay determines the inhibitor's potency against the purified c-Met enzyme.
Materials:
-
Recombinant human c-Met kinase domain
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Test inhibitors (this compound and comparators)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well plate, add the c-Met enzyme, peptide substrate, and inhibitor solution.
-
Incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specific time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the Ki values by fitting the data to the Morrison equation for tight-binding inhibitors.[1]
Cellular c-Met Phosphorylation Assay
This assay measures the ability of an inhibitor to block c-Met autophosphorylation in a cellular context.
Materials:
-
Cancer cell line with c-Met expression (e.g., A549, GTL-16)
-
Cell culture medium and serum
-
HGF (Hepatocyte Growth Factor)
-
Test inhibitors
-
Lysis buffer
-
Phospho-c-Met (Tyr1234/1235) and Total c-Met antibodies
-
ELISA or Western blot reagents
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 2-4 hours.
-
Pre-treat the cells with serial dilutions of the test inhibitors for 1-2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes to induce c-Met phosphorylation.
-
Wash the cells and lyse them.
-
Quantify the levels of phosphorylated c-Met and total c-Met in the cell lysates using a sandwich ELISA or Western blotting.
-
Calculate the percentage of inhibition of c-Met phosphorylation for each inhibitor concentration.
-
Determine the IC50 values by fitting the data to a four-parameter logistic curve.[2]
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of the inhibitors on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and serum
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test inhibitors.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values from the dose-response curves.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line that forms tumors in mice
-
Test inhibitors and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control and inhibitor-treated groups).
-
Administer the inhibitors and vehicle control to the respective groups via the appropriate route (e.g., oral gavage) and schedule.
-
Measure the tumor volume using calipers at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
-
Compare the tumor growth inhibition between the treated and control groups.[5]
Summary
This compound is a highly potent and selective c-Met inhibitor with demonstrated preclinical activity. Its high selectivity may offer a key advantage in minimizing off-target effects. While direct head-to-head comparisons with all major c-Met inhibitors are not extensively available in single studies, the existing data suggests that this compound is a valuable tool for researchers studying c-Met signaling and a promising candidate for further development. The choice of a c-Met inhibitor for a specific research or therapeutic application will depend on a comprehensive evaluation of its potency against relevant c-Met variants, its selectivity profile, and its in vivo efficacy and safety.
References
Comparative Efficacy of PF-04217903 in MET-Amplified vs. MET-Mutated Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of PF-04217903, a selective c-Met inhibitor, in cancer models characterized by MET amplification versus those with MET mutations. The data presented is compiled from publicly available research to facilitate an objective evaluation of the compound's activity in these distinct genetic contexts.
Executive Summary
This compound demonstrates potent and selective inhibition of c-Met kinase.[1][2] Preclinical data robustly supports its efficacy in MET-amplified cancer models, where it effectively inhibits cell proliferation, induces apoptosis, and suppresses tumor growth in vivo. In contrast, the efficacy of this compound in MET-mutated models appears to be highly dependent on the specific mutation. While it shows activity against some activating mutations in the kinase domain, it is notably inactive against others, such as the Y1230C mutation.[3] This suggests a more nuanced application for this compound in MET-mutated cancers, requiring specific mutational analysis for patient stratification.
Data Presentation
Table 1: In Vitro Efficacy of this compound in MET-Amplified Cell Lines
| Cell Line | Cancer Type | MET Alteration | Assay | IC50 (nmol/L) |
| GTL-16 | Gastric Carcinoma | MET Amplification | Cell Proliferation | 12 |
| GTL-16 | Gastric Carcinoma | MET Amplification | Apoptosis | 31 |
| NCI-H1993 | NSCLC | MET Amplification | Cell Proliferation | 30 |
Data sourced from Zou et al., Mol Cancer Ther, 2012.
Table 2: In Vitro Efficacy of this compound against MET Kinase Domain Mutants
| MET Mutant | IC50 (nmol/L) |
| H1094R | 3.1 |
| R988C | 6.4 |
| T1010I | 6.7 |
| Y1230C | >10,000 |
Data sourced from Selleck Chemicals product information, citing internal or undisclosed studies.[3]
Table 3: In Vivo Efficacy of this compound in a MET-Amplified Xenograft Model
| Xenograft Model | Cancer Type | MET Alteration | Treatment | Tumor Growth Inhibition (%) |
| GTL-16 | Gastric Carcinoma | MET Amplification | This compound (10 mg/kg, oral, once daily) | ~50 |
| GTL-16 | Gastric Carcinoma | MET Amplification | This compound (30 mg/kg, oral, once daily) | ~80 |
Data interpreted from graphical representations in Zou et al., Mol Cancer Ther, 2012.
Signaling Pathways and Experimental Workflows
MET Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, initiating downstream signaling cascades. Key pathways include the RAS/MAPK and PI3K/AKT pathways, which regulate cell proliferation, survival, and migration. This compound is an ATP-competitive inhibitor that blocks the kinase activity of c-Met, thereby inhibiting these downstream signals.
Experimental Workflow: In Vitro Efficacy Assessment
The following diagram outlines a typical workflow for assessing the in vitro efficacy of a compound like this compound.
Experimental Protocols
The methodologies described below are based on the "Materials and Methods" section of Zou et al., Mol Cancer Ther, 2012.
Cell Lines and Culture
-
GTL-16 (gastric carcinoma, MET amplified) and NCI-H1993 (non-small cell lung cancer, MET amplified) cells were used.
-
Cells were cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
Cell Proliferation/Survival Assays
-
Cells were seeded in 96-well plates at a low density.
-
After overnight incubation, cells were treated with various concentrations of this compound.
-
For some cell lines, HGF (20 ng/mL) was added to stimulate the c-Met pathway.
-
After 72 hours of incubation, cell viability was assessed using assays such as MTT or CellTiter-Glo.
-
IC50 values were calculated from the dose-response curves.
Apoptosis Assay
-
GTL-16 cells were treated with this compound for 24 hours in growth media.
-
Apoptosis was detected using an ELISA-based assay that quantifies single-stranded DNA (ssDNA), a hallmark of apoptosis.
-
The ssDNA content was quantified as a percentage of control-treated cells.
Tumor Cell Migration and Matrigel Invasion Assays
-
These assays were performed using modified Boyden chambers (transwells).
-
For invasion assays, the transwell inserts were coated with Matrigel.
-
Cells were seeded in the upper chamber in serum-free media containing this compound.
-
The lower chamber contained media with HGF as a chemoattractant.
-
After incubation, non-migrated cells were removed from the upper surface of the insert.
-
Migrated/invaded cells on the lower surface were stained and quantified.
In Vivo Xenograft Studies
-
Athymic nude mice were used for tumor xenograft models.
-
Tumor cells (e.g., GTL-16) were implanted subcutaneously.
-
When tumors reached a specified volume (e.g., ~200 mm³), mice were randomized into treatment and vehicle control groups.
-
This compound was administered orally at specified doses and schedules.
-
Tumor volume was measured regularly to determine tumor growth inhibition.
-
At the end of the study, tumors were collected for pharmacodynamic analysis (e.g., Western blotting for p-Met).
Conclusion
This compound is a highly effective inhibitor of c-Met in cancer models driven by MET amplification. Its potent anti-proliferative and pro-apoptotic activity in these models is well-documented. The therapeutic potential of this compound in MET-mutated cancers is less clear and appears to be mutation-specific. While it shows promise against certain activating mutations, its lack of activity against the Y1230C mutation and the emergence of resistance mutations in clinical settings highlight the need for further investigation and careful patient selection based on detailed molecular profiling. Future studies should aim to characterize the efficacy of this compound across a broader panel of MET mutations, including MET exon 14 skipping, to fully delineate its therapeutic window.
References
Reproducibility of PF-04217903 Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy of c-Met Inhibitors: Preclinical Data
The following tables summarize key quantitative data from preclinical studies on PF-04217903 and provide available comparative data for other c-Met inhibitors. It is important to note that these data are from different studies and experimental systems, which should be taken into consideration when making comparisons.
Table 1: In Vitro c-Met Kinase Inhibition
| Compound | Target | Assay Type | IC50 (nM) | Selectivity | Source |
| This compound | c-Met | Kinase Assay | 4.5 (Ki) | >1000-fold vs. >150 kinases | [1] |
| Capmatinib | c-Met | Kinase Assay | 0.13 | High | [2] |
| Crizotinib | c-Met, ALK, ROS1 | Kinase Assay | 11 | Multi-targeted | [3] |
| Tepotinib | c-Met | Kinase Assay | 2.4 | High | [4] |
Table 2: Inhibition of c-Met Phosphorylation in Cellular Assays
| Compound | Cell Line | Assay Type | IC50 (nM) | Source |
| This compound | GTL-16 | ELISA | ~5 | [1] |
| This compound | HUVEC | Autophosphorylation | 4.6 | [1] |
| Capmatinib | Various | Western Blot | Not specified | [2] |
| Tepotinib | Various | Western Blot | Not specified | [4] |
Table 3: Effects on Cancer Cell Proliferation, Survival, and Migration
| Compound | Cell Line | Effect | IC50 (nM) | Source |
| This compound | GTL-16 (gastric) | Proliferation | 5 | [5] |
| This compound | H441 (lung) | Proliferation | 16 | [5] |
| This compound | U-87 MG (glioblastoma) | Migration | 7 | [5] |
| This compound | HUVEC | Survival | 12 | [1] |
| This compound | HUVEC | Matrigel Invasion | 27 | [1] |
Table 4: In Vivo Antitumor Efficacy in Xenograft Models
| Compound | Tumor Model | Dosing | Tumor Growth Inhibition (%) | Source |
| This compound | GTL-16 (gastric) | 30 mg/kg/day, p.o. | ~90 | [1] |
| This compound | U-87 MG (glioblastoma) | 30 mg/kg/day, p.o. | ~60 | [1] |
| This compound | HT29 (colon) | Not specified | 38-46 | [5] |
Experimental Protocols
Reproducibility of experimental findings is critically dependent on detailed and standardized protocols. Below are methodologies for key experiments cited in the evaluation of c-Met inhibitors.
c-Met Phosphorylation Assay (ELISA-based)
This assay is designed to quantify the level of c-Met protein phosphorylated at specific tyrosine residues (e.g., Y1230, Y1234, Y1235) in cell lysates.
-
Cell Lysis:
-
Culture cells to desired confluency and treat with compounds (e.g., this compound) for the specified time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
ELISA Procedure:
-
Use a 96-well plate pre-coated with a capture antibody specific for total c-Met.
-
Add diluted cell lysates to the wells and incubate to allow c-Met to bind to the capture antibody.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody that specifically recognizes phosphorylated c-Met (e.g., anti-phospho-c-Met [pYpYpY1230/1234/1235]).
-
Wash away unbound detection antibody.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the detection antibody.
-
Wash the wells and add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
The intensity of the color is proportional to the amount of phosphorylated c-Met.[6][7]
-
Western Blotting for Downstream Signaling Analysis
Western blotting is used to detect changes in the phosphorylation status of key proteins downstream of c-Met, such as Akt and ERK.
-
Sample Preparation:
-
Prepare cell lysates as described in the c-Met phosphorylation assay protocol.
-
Denature protein samples by boiling in Laemmli buffer.
-
-
Gel Electrophoresis and Transfer:
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Akt, anti-phospho-ERK).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane thoroughly.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.[8]
-
Visualizing Signaling Pathways and Experimental Workflows
c-Met Signaling Pathway
The following diagram illustrates the canonical c-Met signaling pathway and highlights the point of inhibition by small-molecule inhibitors like this compound.
Caption: The c-Met signaling pathway and its inhibition by this compound.
General Experimental Workflow for c-Met Inhibitor Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of a novel c-Met inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. drpress.org [drpress.org]
- 3. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Sensitivity of selected human tumor models to this compound, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. origene.com [origene.com]
A Comparative Analysis of PF-04217903 and Next-Generation c-Met Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the first-generation c-Met inhibitor, PF-04217903, against a panel of next-generation inhibitors: crizotinib, cabozantinib, capmatinib, and tepotinib. This document synthesizes available preclinical data to highlight key performance differences and provides detailed experimental methodologies to support further investigation.
The c-Met receptor tyrosine kinase, implicated in numerous cancers, has been a focal point for targeted therapy development. This compound emerged as a highly selective ATP-competitive inhibitor of c-Met. However, the subsequent development of next-generation inhibitors has offered new therapeutic avenues, prompting a comparative assessment of their performance.
Biochemical Potency: A Head-to-Head Look at Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available biochemical IC50 data for this compound and next-generation c-Met inhibitors. It is important to note that these values are compiled from various studies and may have been determined using slightly different assay conditions.
| Inhibitor | c-Met Kinase IC50 (nM) | Selectivity Profile |
| This compound | 4.8 | Highly selective for c-Met (>1000-fold over 150 other kinases)[1][2] |
| Crizotinib | 11 (in cell-based assay) | Dual ALK and c-Met inhibitor[3] |
| Cabozantinib | 1.3 | Multi-kinase inhibitor (VEGFR2, MET, RET, KIT, AXL, FLT3, TIE2)[3] |
| Capmatinib | 0.13 | Highly potent and selective for c-Met[4] |
| Tepotinib | 1.7 - 3 | Highly selective for c-Met[4][5] |
Cellular Activity: Inhibition of c-Met Signaling in Cancer Cell Lines
The efficacy of these inhibitors in a cellular context is crucial for understanding their potential therapeutic effect. The following table presents IC50 values for the inhibition of c-Met phosphorylation or cell proliferation in various cancer cell lines.
| Inhibitor | Cell Line | Assay Type | IC50 (nM) |
| This compound | A549 | c-Met Phosphorylation | 4.8[6] |
| This compound | GTL-16 | Clonogenic Growth | 16[6] |
| This compound | LXFA 526L | Clonogenic Growth | 13[6] |
| Crizotinib | Hs746T | Cell Viability | ~2.2 (as reference)[7] |
| Cabozantinib | CE81T | Cell Viability (72h) | 4610[8] |
| Capmatinib | Lung Cancer Cell Lines | Cell-based Assay | 0.3 - 0.7[4] |
| Tepotinib | - | c-Met Kinase Activity | 5[5] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical animal models provide valuable insights into the in vivo activity of c-Met inhibitors. This table summarizes the observed anti-tumor effects of this compound and next-generation inhibitors in various xenograft models.
| Inhibitor | Tumor Model | Dosing | Tumor Growth Inhibition |
| This compound | GTL-16 Gastric Carcinoma | - | Marked antitumor activity[1][2] |
| This compound | U87MG Glioblastoma | - | Marked antitumor activity[1][2] |
| This compound | HT29 Colon Cancer | - | 38% inhibition (monotherapy)[1] |
| Crizotinib | MET-amplified NSCLC | 250 mg twice daily | Objective Response Rate (ORR): 32%[3] |
| Cabozantinib | TT Medullary Thyroid Carcinoma | 10, 30, 60 mg/kg daily | Significant, dose-dependent inhibition[3] |
| Capmatinib | MET-amplified NSCLC | 400 mg twice daily | ORR: 41% (pretreated), 68% (treatment-naïve)[4] |
| Tepotinib | METex14 skipping NSCLC | 500 mg daily | ORR: 46%[4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Caption: The c-Met signaling pathway and the point of intervention for c-Met inhibitors.
Caption: A generalized workflow for a biochemical c-Met kinase inhibition assay.
Caption: A typical workflow for a cell-based c-Met phosphorylation assay.
Experimental Protocols
Biochemical c-Met Kinase Assay (General Protocol)
This protocol outlines a typical procedure for determining the in vitro inhibitory activity of a compound against the c-Met kinase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human c-Met kinase domain, a synthetic peptide substrate (e.g., Poly (Glu, Tyr) 4:1), and ATP in a kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[9].
-
Inhibitor Addition: The test inhibitor (e.g., this compound) is serially diluted and added to the reaction mixture. A control with no inhibitor is also prepared.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., γ-³³P-ATP). The mixture is then incubated at 30°C for a specified time (e.g., 30-60 minutes) to allow for substrate phosphorylation[7].
-
Reaction Termination: The reaction is stopped by adding a solution containing EDTA[7].
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including filter-binding assays to capture the radiolabeled phosphorylated peptide or by using non-radioactive methods like HTRF (Homogeneous Time-Resolved Fluorescence)[7].
-
IC50 Calculation: The concentration of the inhibitor that results in 50% inhibition of c-Met kinase activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular c-Met Phosphorylation Assay (ELISA-based, General Protocol)
This protocol describes a common method to assess the ability of an inhibitor to block c-Met phosphorylation in a cellular context.
-
Cell Culture and Treatment: Human cancer cells with known c-Met expression (e.g., A549, Hs746T) are seeded in 96-well plates and cultured overnight[6]. The cells are then treated with various concentrations of the test inhibitor for a defined period (e.g., 1-3 hours)[6][7].
-
HGF Stimulation (Optional): To induce c-Met phosphorylation, cells can be stimulated with hepatocyte growth factor (HGF) for a short duration (e.g., 20 minutes)[6].
-
Cell Lysis: The cells are washed and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Sandwich ELISA: The cell lysates are added to a 96-well plate pre-coated with a capture antibody specific for total c-Met protein. After incubation and washing, a detection antibody that specifically recognizes the phosphorylated form of c-Met (e.g., at tyrosines 1234/1235) is added. This is followed by the addition of a horseradish peroxidase (HRP)-conjugated secondary antibody[10].
-
Signal Detection: A substrate for HRP (e.g., TMB) is added, and the resulting colorimetric signal is measured using a microplate reader. The intensity of the signal is proportional to the amount of phosphorylated c-Met[10].
-
Data Analysis: The percentage of inhibition of c-Met phosphorylation is calculated for each inhibitor concentration, and the IC50 value is determined.
In Vivo Tumor Xenograft Model (General Protocol)
This protocol provides a general outline for evaluating the anti-tumor efficacy of c-Met inhibitors in an animal model.
-
Cell Implantation: Human tumor cells (e.g., GTL-16, U87MG, Hs746T) are implanted subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice)[7][11].
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups[7].
-
Drug Administration: The test inhibitor is administered to the treatment group, typically via oral gavage, at one or more dose levels and on a defined schedule (e.g., daily). The control group receives a vehicle solution[7][11].
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity[7].
-
Efficacy Evaluation: The study continues for a predetermined period or until the tumors in the control group reach a specific size. The primary endpoint is typically tumor growth inhibition, which is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised to analyze the levels of phosphorylated c-Met and downstream signaling proteins by methods such as Western blotting or immunohistochemistry to confirm target engagement[7][11].
References
- 1. Sensitivity of selected human tumor models to this compound, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Responses to crizotinib and cabozantinib in patient with lung adenocarcinoma harboring mesenchymal-epithelial transition factor exon 14 skipping mutation: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PathScan® Phospho-Met (Tyr1234/1235) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 11. Preclinical evaluation of a novel c-Met inhibitor in a gastric cancer xenograft model using small animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of PF-04217903
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for PF-04217903, a potent and selective c-Met kinase inhibitor. The following procedures are based on available safety data and general best practices for laboratory chemical waste management.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below to inform safe handling and disposal decisions.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₆N₈O (free base) | [1] |
| C₂₀H₂₀N₈O₄S (mesylate) | [2] | |
| Molecular Weight | 372.38 g/mol (free base) | [1] |
| 468.49 g/mol (mesylate) | [2] | |
| CAS Number | 956905-27-4 (free base) | [1][3] |
| 956906-93-7 (mesylate) | [1][2] | |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO.[1][3][4][5] Insoluble in water and ethanol.[5] | |
| Storage | Store solid and solutions at 4°C or -20°C for long-term storage.[1][2][3][6][7] |
Hazard Identification and Safety Precautions
This compound is a substance that has not been fully tested for its hazards.[2] Therefore, it should be handled with care by personnel trained and familiar with handling potent active pharmaceutical ingredients.[2]
Potential Hazards:
-
May be harmful if swallowed or inhaled.[2]
-
Exposure may cause irritation of the respiratory tract, eyes, and skin.[2]
-
May cause allergic respiratory and skin reactions.[2]
Personal Protective Equipment (PPE): To minimize exposure, the following personal protective equipment should be used when handling this compound:[2]
-
Respiratory Protection: NIOSH/MSHA-approved respirator.[2]
-
Hand Protection: Chemical-resistant rubber gloves.[2]
-
Eye Protection: Chemical safety goggles.[2]
-
Skin and Body Protection: Protective clothing.[2]
All handling of the compound should be conducted in a laboratory fume hood.[2] A safety shower and eye bath should be readily available.[2]
Disposal Procedures
The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations for chemical waste. As the substance's hazards are not fully characterized, it should be treated as a potent and hazardous chemical.
Step-by-Step Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound waste.
Detailed Disposal Protocols
1. Waste Segregation:
-
Solid Waste: Collect un-used or expired this compound powder, contaminated personal protective equipment (gloves, lab coats), and other contaminated solid materials (e.g., weigh boats, pipette tips) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous liquid waste container. Avoid mixing with other incompatible chemical wastes.
-
Sharps Waste: Needles, syringes, or other contaminated sharps should be disposed of in a designated sharps container.
2. Containerization:
-
All waste containers must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
Clearly label each container with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic," "Potent Compound").
3. Storage:
-
Store waste containers in a designated and secure waste accumulation area that is well-ventilated.
-
The storage area should be away from general laboratory traffic and incompatible materials.
4. Final Disposal:
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures for the disposal of potent or uncharacterized research chemicals.
-
Disposal should be carried out through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.
Accidental Release Measures
In the event of a spill, follow these procedures:[2]
-
Evacuate the immediate area.
-
Cordon off the spill area.[2]
-
Wear the appropriate personal protective equipment, including a self-contained breathing apparatus, protective clothing, and heavy rubber gloves.[2]
-
For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
-
For large spills, contact your institution's EHS or emergency response team.
First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
After Swallowing: If swallowed, wash out the mouth with copious amounts of water and call a physician.[2]
References
Personal protective equipment for handling PF-04217903
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of PF-04217903, a potent c-Met kinase inhibitor. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a substance that has not been fully tested and should be handled with care.[1] Potential hazards include irritation of the respiratory tract, eyes, and skin, as well as allergic reactions.[1] It may be harmful if swallowed or inhaled.[1] Therefore, a comprehensive personal protective equipment strategy is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side shields | Must be worn at all times in the laboratory.[1] |
| Hand Protection | Chemical-resistant rubber gloves | Two pairs of chemotherapy-rated gloves are recommended, especially when handling stock solutions.[1][2] |
| Body Protection | Impervious laboratory coat or gown | Should be resistant to chemical permeation.[2] |
| Respiratory Protection | NIOSH/MSHA-approved respirator (e.g., N95) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to avoid aerosol inhalation.[1][2] |
Note: All disposable PPE should not be reused and must be disposed of as hazardous waste.[3]
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound, particularly the weighing of the solid compound and preparation of stock solutions, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[1][2]
Step 1: Prepare the Workspace
-
Ensure the certified chemical fume hood or Class II Biosafety Cabinet is functioning correctly.
-
Cover the work surface with absorbent, plastic-backed paper to contain any spills.
Step 2: Don Personal Protective Equipment (PPE)
-
Before entering the designated handling area, put on all required PPE as specified in Table 1. This includes inner and outer gloves, a lab coat, and eye protection. A respirator should be used if handling the powder outside of a containment system.[2]
Step 3: Weighing the Compound
-
Use a dedicated, calibrated analytical balance inside the fume hood or biosafety cabinet.[2]
-
Handle the solid compound with care to avoid generating dust.
Step 4: Preparing Stock Solutions
-
Prepare solutions in a fume hood.
-
Clearly label all solutions with the compound name, concentration, date, and your initials.
Step 5: Storage
-
Store the solid compound and solutions at 4°C for short-term storage or -20°C for longer-term storage.[1] Some sources suggest -20°C for up to 3 years.[6] For stock solutions, storage at -80°C for up to 2 years or -20°C for up to 1 year is also recommended.[7]
Step 6: Decontaminate the Workspace
-
After handling is complete, wipe down all surfaces and equipment in the fume hood/biosafety cabinet with an appropriate decontamination solution (e.g., a high-pH solution or a validated commercial product).
-
Dispose of the absorbent paper as hazardous waste.[2]
Step 7: Doffing PPE
-
Remove PPE in the correct order to avoid cross-contamination. Typically, outer gloves are removed first, followed by the lab coat, and then inner gloves.
Disposal Plan
All waste materials contaminated with this compound, including disposable PPE, absorbent paper, and empty vials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Experimental Workflow
The following diagram outlines the essential steps for the safe handling of this compound.
Caption: Procedural workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
